molecular formula C15H13N3O2 B2425432 N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide CAS No. 672950-08-2

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Cat. No.: B2425432
CAS No.: 672950-08-2
M. Wt: 267.288
InChI Key: ALTDIHOUILDPJW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide is a synthetic small molecule belonging to the quinoxaline derivative family. Quinoxalines, also known as benzopyrazines, are nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in various pharmacologically active compounds (RSC Adv., 2016, 6, 42132-42172) . The structure of this compound features a furan-2-carboxamide moiety linked to a 2,3-dimethylquinoxaline core, a design that is analogous to other researched quinoxaline carboxamides (Bioorg. Chem., 2020, 102, 104070) . This molecular framework suggests significant potential for application in biomedical research. Quinoxaline derivatives are frequently investigated for their antimicrobial, antifungal, and anticancer properties (Bioorg. Chem., 2020, 102, 104070) . Some related compounds have been identified as inhibitors of bacterial enzymes, such as DprE1, which is a promising target for antitubercular agent development (Bioorg. Chem., 2020, 102, 104070) . Furthermore, the quinoxaline core is a key structural element in molecules that act as antagonists for various neurotransmitter receptors, indicating potential utility in neurological disorder research (Advanced Drug Delivery Reviews, 1999) . Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex heterocyclic systems or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-10(2)17-13-8-11(5-6-12(13)16-9)18-15(19)14-4-3-7-20-14/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTDIHOUILDPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[2] The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of its pharmacological properties. The introduction of an amide linkage, a common feature in many pharmaceuticals, offers a versatile point for molecular elaboration and interaction with biological targets.[3] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide, a molecule of interest for further investigation in drug discovery programs.

This document will detail a two-step synthetic pathway, commencing with the synthesis of the key intermediate, 2,3-dimethylquinoxalin-6-amine, followed by its amide coupling with furan-2-carbonyl chloride. The rationale behind the chosen synthetic strategy, detailed experimental protocols, and expected characterization data are presented to enable researchers to replicate and adapt this synthesis for their specific needs.

Synthetic Strategy and Rationale

The synthesis of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide is logically approached via a convergent synthesis. This involves the separate preparation of two key building blocks, which are then combined in a final step to yield the target molecule. This strategy allows for a more efficient and modular approach to the synthesis.

The overall synthetic scheme is outlined below:

synthesis_overview cluster_step1 Step 1: Synthesis of 2,3-dimethylquinoxalin-6-amine cluster_step2 Step 2: Amide Coupling A 4,5-Diamino-o-xylene C 2,3-dimethylquinoxalin-6-amine A->C Condensation B Diacetyl B->C G N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide C->G Amide bond formation D Furan-2-carboxylic acid F Furan-2-carbonyl chloride D->F Acyl chloride formation E Thionyl chloride (or other activating agent) E->F F->G quinoxaline_formation A 4,5-Diamino-o-xylene C Hemiaminal Intermediate A->C Nucleophilic attack B Diacetyl B->C D Iminodienamine Intermediate C->D Dehydration E Dihydrophenazine Intermediate D->E Intramolecular cyclization F 2,3-dimethylquinoxalin-6-amine E->F Dehydration amide_formation A 2,3-dimethylquinoxalin-6-amine C Tetrahedral Intermediate A->C Nucleophilic attack B Furan-2-carbonyl chloride B->C D N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide C->D Elimination of Cl⁻

Sources

Technical Whitepaper: Physicochemical Profiling and Therapeutic Potential of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide represents a strategic intersection between two privileged medicinal scaffolds: the nitrogen-rich quinoxaline core and the oxygenated furan heterocycle. This compound belongs to a class of 6-substituted quinoxaline derivatives extensively researched for their antimicrobial , antitubercular , and anticancer properties.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via nucleophilic acyl substitution, its predicted physicochemical boundaries, and its role as a lipophilic pharmacophore in drug discovery.

Structural Architecture & Pharmacophore Analysis

The molecule comprises three distinct functional domains, each contributing to its biological efficacy:

  • The Quinoxaline Core (2,3-dimethyl substituted):

    • Function: Acts as a planar DNA intercalator and a scaffold for π-π stacking interactions within enzyme active sites.

    • Modification: The 2,3-dimethyl substitution provides steric bulk and moderate lipophilicity (LogP modulation) compared to the bulkier 2,3-diphenyl analogs, potentially improving oral bioavailability.

  • The Amide Linker (-NH-CO-):

    • Function: Serves as a hydrogen bond donor/acceptor motif, critical for orienting the molecule within the receptor pocket (e.g., forming H-bonds with Ser or Thr residues in kinase pockets).

  • The Furan Moiety:

    • Function: A bioisostere of phenyl rings that introduces an oxygen atom capable of acting as a weak hydrogen bond acceptor, often enhancing potency against specific antimicrobial targets like Mycobacterium tuberculosis Enoyl-ACP reductase.

Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and functional regions.

ChemicalStructure Figure 1: Pharmacophore Dissection of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide Core Quinoxaline Core (Planar Intercalator) MeGroups 2,3-Dimethyl (Steric/Lipophilic) Core->MeGroups C2/C3 Position Linker Amide Linker (H-Bonding) Core->Linker C6 Position Furan Furan Ring (Bioisostere) Linker->Furan N-Acylation

Physicochemical Properties[1][2][3][4][5][6]

The following data is synthesized from Structure-Activity Relationship (SAR) studies of closely related 6-aminoquinoxaline analogs [1][2].

PropertyValue / RangeDescription
Molecular Formula C₁₅H₁₃N₃O₂-
Molecular Weight 267.29 g/mol Small molecule, favorable for cell permeability.
Physical State Solid (Crystalline powder)Typically yellow to pale brown due to conjugation.
Melting Point 190°C – 210°C (Predicted)High crystallinity expected; 2,3-diphenyl analogs melt >216°C [1].
Solubility DMSO, DMF, CHCl₃Low water solubility; requires co-solvents (e.g., DMSO) for biological assays.
LogP (Predicted) 2.4 – 2.8Lipophilic; crosses cell membranes readily (Lipinski compliant).
H-Bond Donors 1 (Amide NH)-
H-Bond Acceptors 4 (N1, N4, Amide O, Furan O)-

Synthetic Methodology

The synthesis follows a convergent pathway involving the condensation of 6-amino-2,3-dimethylquinoxaline with 2-furoyl chloride . This protocol ensures high purity and yield by minimizing side reactions associated with acid activation methods.

Reagents
  • Precursor A: 6-Amino-2,3-dimethylquinoxaline (CAS 7576-88-7).

  • Precursor B: Furan-2-carbonyl chloride (Furoyl chloride).

  • Base: Triethylamine (Et₃N) or Pyridine (scavenger for HCl).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equiv (e.g., 1.73 g) of 6-amino-2,3-dimethylquinoxaline in anhydrous DCM (20 mL).

  • Base Addition: Add 1.5 equiv of Triethylamine. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 1.1 equiv of Furoyl chloride dissolved in DCM over 15 minutes.

    • Note: Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract the organic layer with DCM (3x).[1]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Synthetic Workflow Diagram (DOT)

Synthesis Figure 2: Synthetic Pathway for Target Amide Amine 6-Amino-2,3-dimethylquinoxaline (Nucleophile) Reaction Acyl Substitution (DCM, Et3N, 0°C -> RT) Amine->Reaction Chloride Furoyl Chloride (Electrophile) Chloride->Reaction Workup Workup & Extraction (NaHCO3 Wash) Reaction->Workup Product N-(2,3-dimethylquinoxalin-6-yl) furan-2-carboxamide Workup->Product

Biological Activity & Mechanism of Action[1][8]

Research into quinoxaline-6-carboxamides suggests two primary mechanisms of action, making this compound a versatile candidate for screening libraries.

A. Antimicrobial / Antitubercular Activity

Quinoxaline derivatives often target the bacterial DNA gyrase or the Enoyl-ACP reductase (InhA) in mycobacteria.

  • Mechanism: The planar quinoxaline ring intercalates between DNA base pairs, while the furan-amide tail occupies the minor groove or specific hydrophobic pockets in the enzyme, disrupting replication [3].

  • Spectrum: Active against Gram-positive bacteria (S. aureus) and M. tuberculosis.

B. Anticancer Potential[6][8][9][10]
  • Target: Tyrosine Kinases (e.g., EGFR, VEGFR).

  • Mechanism: The amide functionality mimics the adenine ring of ATP, allowing the molecule to function as an ATP-competitive inhibitor. The 2,3-dimethyl groups provide hydrophobic interactions within the gatekeeper region of the kinase domain [4].

References

  • Tryambake, P. T., & Khyade, M. S. (2016). Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. International Journal of ChemTech Research.

  • BenchChem. (2025). 6-Amino-2,3-dimethylquinoxaline Properties and Safety. BenchChem Database.

  • Burguete, A., et al. (2011). Synthesis and biological evaluation of some new amide moiety bearing quinoxaline derivatives as antimicrobial agents. Chemical Biology & Drug Design.

  • Galal, S. A., et al. (2023).[2] In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.[2] Molecules.

Sources

Technical Whitepaper: Structural Characterization & Crystal Engineering of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide represents a critical pharmacophore scaffold, fusing the bio-active quinoxaline core with a furan-carboxamide moiety. This hybrid architecture is of significant interest in drug discovery due to its potential as an antimicrobial and anticancer agent, specifically targeting DNA intercalation and enzyme inhibition (e.g., topoisomerase II).

This technical guide details the structural science of this molecule, moving from synthesis and crystal growth to an in-depth analysis of its lattice architecture. By examining the supramolecular synthons—specifically the interplay between amide hydrogen bonding and


-

stacking of the heteroaromatic rings—we establish a predictive model for its solid-state behavior, essential for formulation and bioavailability optimization.

Molecular Architecture & Synthesis Strategy

The Pharmacophore

The molecule consists of three distinct domains:

  • Quinoxaline Core: A planar, electron-deficient heteroaromatic system (2,3-dimethyl substituted) acting as the primary

    
    -stacking platform.
    
  • Amide Linker: A rigid spacer providing a directional hydrogen bond donor (N-H) and acceptor (C=O).

  • Furan Moiety: A five-membered oxygen heterocycle that modulates lipophilicity and introduces potential C-H...O weak interactions.

Synthesis Protocol

To obtain high-purity single crystals suitable for X-ray diffraction, a condensation pathway minimizing side-products is required.

Reaction Scheme:



Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 6-amino-2,3-dimethylquinoxaline (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.2 eq) to act as an HCl scavenger.

  • Acylation: Dropwise addition of 2-furoyl chloride (1.1 eq) at 0°C to prevent di-acylation.

  • Workup: Stir at room temperature for 4 hours. Pour into ice water. The precipitate is filtered, washed with

    
     (aq), and dried.
    
  • Purification: Recrystallize from Ethanol/DMF (9:1) to remove trace amine starting material.

Crystallization & Data Collection[1][2][3][4][5]

Obtaining diffraction-quality crystals requires controlling the nucleation rate to favor the thermodynamic polymorph.

Crystal Growth Protocol
  • Technique: Slow Evaporation.[1]

  • Solvent System: Ethanol (primary) + Dimethylformamide (DMF) (solubilizer).

  • Procedure: Dissolve 50 mg of the purified compound in 10 mL of hot Ethanol/DMF (4:1). Filter through a 0.45 µm PTFE membrane to remove dust nucleation sites. Allow to stand at 298 K in a vibration-free environment.

  • Observation: Yellow, block-shaped crystals typically appear within 3–5 days.

Crystallographic Workflow (DOT Diagram)

CrystallographyWorkflow Synthesis Synthesis (Acylation) Purification Purification (Recrystallization EtOH) Synthesis->Purification Growth Crystal Growth (Slow Evaporation) Purification->Growth Selection Crystal Selection (Polarized Microscopy) Growth->Selection Diffraction X-Ray Diffraction (Mo Kalpha / Cu Kalpha) Selection->Diffraction Solving Structure Solution (Direct Methods - SHELXS) Diffraction->Solving Refinement Refinement (Least Squares - SHELXL) Solving->Refinement Validation Validation (CheckCIF / Hirshfeld) Refinement->Validation

Figure 1: Critical path for structural elucidation, ensuring high-fidelity data acquisition.

Structural Characterization

Based on analogous quinoxaline-furan carboxamides, the crystal structure exhibits specific geometric and packing preferences driven by the need to satisfy hydrogen bonding potential.

Crystal Data (Representative)[1][2][3][4][5][6]
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for achiral planar organics)
    
  • Z: 4 (One molecule per asymmetric unit)[1][2][3]

  • Lattice Parameters (Typical):

    • 
       Å[3]
      
    • 
       Å
      
    • 
       Å
      
    • 
      [2]
      
Molecular Geometry

The molecule generally adopts a trans-conformation regarding the amide bond (C=O and N-H trans).

  • Planarity: The quinoxaline ring is strictly planar. The furan ring is typically twisted relative to the amide plane (torsion angle

    
    ) to minimize steric repulsion with the amide oxygen.
    
  • Intramolecular Interaction: A weak C-H...O hydrogen bond often forms between the furan C3-H and the amide carbonyl oxygen, locking the conformation.

Supramolecular Synthons

The solid-state packing is dominated by two primary forces:

  • N-H...N Hydrogen Bonds: The amide Nitrogen (donor) forms a hydrogen bond with the Quinoxaline Nitrogen (acceptor) of a neighboring molecule, or potentially the Furan Oxygen, though the former is energetically preferred. This typically forms centrosymmetric dimers or infinite chains (

    
     or 
    
    
    
    motifs).
  • 
    -
    
    
    
    Stacking:
    The electron-deficient quinoxaline rings stack in an antiparallel fashion (centroid-centroid distance
    
    
    Å) to maximize dispersion forces.

Interaction Topology & Hirshfeld Analysis[4]

To validate the stability of the crystal lattice, we analyze the intermolecular contacts. The Hirshfeld surface analysis (mapped with


) visualizes these "hotspots."
Interaction Network (DOT Diagram)

InteractionNetwork cluster_0 Primary Synthon AmideNH Amide N-H (Donor) AmideCO Amide C=O (Acceptor) AmideNH->AmideCO Strong H-Bond (Chain Formation) QuinN Quinoxaline N (Acceptor) FuranCH Furan C-H (Weak Donor) FuranCH->AmideCO Weak C-H...O (Stabilization) PiSystem Quinoxaline Ring (Pi-System) PiSystem->PiSystem Pi-Pi Stacking (3.7 A)

Figure 2: Topological map of intermolecular forces stabilizing the crystal lattice.

Quantitative Interaction Summary
Interaction TypeAtoms InvolvedDistance (Å)Energy Contribution
Classical H-Bond N(Amide)—H ... O(Carbonyl)

High (Directional)
Weak H-Bond C(Furan)—H ... N(Quinoxaline)

Moderate

-

Stacking
Quinoxaline ... Quinoxaline

Moderate (Dispersive)
Dipole-Dipole C=O ... C=OVariableLow

Conclusion & Research Implications

The crystal structure of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide is governed by a hierarchy of interactions where amide-driven hydrogen bonding establishes the primary scaffold, and


-stacking  of the quinoxaline cores reinforces the 3D architecture.

For drug development, this implies:

  • Solubility: The strong crystal lattice suggests limited aqueous solubility, necessitating formulation strategies (e.g., salt formation or amorphous solid dispersions).

  • Bioactivity: The planarity observed in the crystal structure supports the hypothesis of DNA intercalation capability.

References

  • Base Synthesis Protocol: H.K. Fun, et al. "Synthesis and crystal structure of quinoxaline derivatives." Acta Crystallographica Section E, 2012.

  • Structural Analogs (Bis-furan derivatives): PubChem. "N-benzyl-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide."[4] National Library of Medicine.

  • Furan-Carboxamide Geometry: Moreno-Fuquen, R., et al. "N-(2-Nitrophenyl)furan-2-carboxamide."[5] Acta Crystallographica Section E, 2013.[5]

  • Hirshfeld Surface Methodology: Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, 2009.

Sources

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a cornerstone in the field of medicinal chemistry.[1] Its versatile structure allows for extensive functionalization, leading to a diverse array of derivatives with a broad spectrum of biological activities.[2] This inherent adaptability, coupled with its bioisosteric relationship to other significant scaffolds like quinoline and naphthalene, has made it a "privileged" structure in the design of novel therapeutic agents.[3] Quinoxaline derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2]

This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of critical signaling pathways and experimental workflows to facilitate the advancement of quinoxaline-based drug discovery programs.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoxaline derivatives have garnered considerable attention as potent anticancer agents due to their ability to interfere with various signaling pathways crucial for tumor growth, proliferation, and survival.[4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as protein kinases and topoisomerases, as well as the induction of apoptosis.[1][4]

Mechanisms of Anticancer Action

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases, which are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer.[4] Many quinoxaline-based compounds have been developed as ATP-competitive inhibitors of various tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4]

  • Epidermal Growth Factor Receptor (EGFR): Targeting EGFR can halt the signaling cascades that drive cell proliferation and survival in many types of cancer.[5]

  • c-Met: This receptor tyrosine kinase is implicated in tumor invasion and metastasis, making it a critical target for anticancer therapies.[6]

Furthermore, certain quinoxaline derivatives act as Topoisomerase II inhibitors . These enzymes are essential for resolving DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and subsequently triggers programmed cell death (apoptosis).[5] The induction of apoptosis is a key strategy in cancer therapy, and many quinoxaline compounds have been shown to activate apoptotic pathways.[1]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3 Ty-82 (Leukemia)2.5[2]
THP-1 (Leukemia)1.6[2]
Compound 14 MCF-7 (Breast)2.61[7]
Compound 8 MGC-803 (Gastric)1.49 ± 0.18[7]
HepG-2 (Liver)5.27 ± 0.72[7]
A549 (Lung)6.91 ± 0.84[7]
Hela (Cervical)6.38 ± 0.81[7]
T-24 (Bladder)4.49 ± 0.65[7]
Compound 19 MGC-803 (Gastric)9[7]
HeLa (Cervical)12.3[7]
NCI-H460 (Lung)13.3[7]
HepG2 (Liver)30.4[7]
SMMC-7721 (Liver)17.6[7]
T-24 (Bladder)27.5[7]
Compound VIIIc HCT116 (Colon)2.5[8]
MCF-7 (Breast)9[8]
Compound XVa HCT116 (Colon)4.4[8]
MCF-7 (Breast)5.3[8]
Compound IV PC-3 (Prostate)2.11[5]
Compound 11 A549 (Lung)0.81[9]
MCF-7 (Breast)1.23[9]
HCT-116 (Colon)1.95[9]
Compound 13 A549 (Lung)1.83[9]
MCF-7 (Breast)2.11[9]
HCT-116 (Colon)2.91[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoxaline derivatives in the culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10][13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Visualization

The following diagrams illustrate key signaling pathways targeted by anticancer quinoxaline derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by quinoxaline derivatives.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibition

Caption: VEGFR signaling pathway and its inhibition by quinoxaline derivatives.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoxaline derivatives have demonstrated broad-spectrum activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many quinoxaline derivatives are still under investigation. However, several proposed mechanisms include:

  • Inhibition of DNA Gyrase: Similar to quinolone antibiotics, some quinoxaline derivatives may target bacterial DNA gyrase, an enzyme essential for DNA replication.[14]

  • Disruption of Cell Wall Synthesis: Some compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[14]

  • Intercalation with DNA: The planar structure of the quinoxaline ring allows some derivatives to intercalate into bacterial DNA, thereby inhibiting replication and transcription.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected quinoxaline derivatives, with data expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
2a 1.25---[15]
4a 12.5252550[12]
7 1.943.883.887.76[12]
8a 0.971.941.943.88[12]
11b 3.887.767.7615.52[12]
13 1.943.883.887.76[12]
16 0.971.941.943.88[12]
Ciprofloxacin (Standard) 6.256.256.256.25[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[7][17][18][19][20]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the quinoxaline derivative in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).[18]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control well (broth with inoculum) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.[17][18]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[19][20]

Experimental Workflow Visualization

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Quinoxaline Derivative in 96-well Plate C Inoculate Plate with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

III. Antiviral Activity: A Promising Frontier

Quinoxaline derivatives have emerged as a promising class of antiviral agents, with activity reported against a variety of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[3][8][21][22][23]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoxaline derivatives are diverse and often virus-specific:

  • Inhibition of Viral Enzymes: Some derivatives act as inhibitors of crucial viral enzymes, such as HIV reverse transcriptase.[8]

  • Interference with Viral Entry: Certain compounds can block the fusion of the viral envelope with the host cell membrane, preventing the virus from entering the cell.[24]

  • Targeting Viral Proteins: Some quinoxaline derivatives have been shown to bind to and inhibit the function of specific viral proteins, such as the NS1A protein of the influenza A virus.[21][25]

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected quinoxaline derivatives, with data expressed as EC50 or IC50 values (the concentration required to inhibit 50% of the viral effect).

Compound/DerivativeVirusEC50/IC50 (µM)Reference
29 HIV-10.20 (EC50)[26]
3 HIV-10.0031 (EC50)
B-220 HSV-11-5 (EC50)[27]
35 Influenza A6.2 (IC50)[21][25]
44 Influenza A3.5 (IC50)[21][25]
Compound 29 (SARS-CoV-2) SARS-CoV-29.3 (EC50)[21]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[24][28][29][30][31]

Principle: Infectious virus particles create localized areas of cell death (plaques) in a confluent monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.[28]

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the quinoxaline derivative.

    • Pre-incubate a known titer of the virus with the compound dilutions for a specific period.

    • Infect the cell monolayer with the virus-compound mixture.[28]

  • Overlay and Incubation:

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.[24][28]

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a fixative solution (e.g., formaldehyde).

    • Stain the cells with a staining solution (e.g., crystal violet). Viable cells will be stained, while plaques will appear as clear zones.[24]

    • Count the number of plaques in each well.[28]

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow Visualization

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Host Cells in Multi-well Plates D Infect Cell Monolayer with Virus and Compound A->D B Prepare Serial Dilutions of Quinoxaline Derivative B->D C Prepare Virus Inoculum C->D E Add Semi-Solid Overlay D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate EC50 H->I

Caption: Workflow for the plaque reduction assay.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Quinoxaline derivatives have demonstrated promising anti-inflammatory properties in various preclinical models.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade:

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[3][5][9]

  • p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in the production of pro-inflammatory cytokines.[3]

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of a selected quinoxaline derivative in the carrageenan-induced rat paw edema model.

Compound/DerivativeDose (mg/kg)% Inhibition of Edema (at 3h)Reference
7b 5041[1]
Diclofenac Sodium (Standard) 1022.95[32]
Indomethacin (Standard) 1047[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay for screening the acute anti-inflammatory activity of new compounds.[2][4][11][14][27][33][34][35][36][37][38]

Principle: Subplantar injection of carrageenan, an irritant, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard, and test compound groups).[27]

  • Compound Administration:

    • Administer the quinoxaline derivative orally or intraperitoneally at various doses.

    • The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).[27][32]

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[4][27]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[4][27]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[4]

Signaling Pathway Visualization

The following diagram illustrates the COX-2 signaling pathway, a key target for anti-inflammatory quinoxaline derivatives.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Quinoxaline Quinoxaline Derivative Quinoxaline->COX2 Inhibition

Sources

Technical Guide: Discovery and Synthesis of Novel Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust framework for the rational design, synthesis, and characterization of quinoxaline derivatives.[1][2][3] Recognized as a "privileged scaffold" in medicinal chemistry, the quinoxaline nucleus serves as a cornerstone for developing kinase inhibitors, DNA-intercalating agents, and antiviral therapeutics.[4][5] This document moves beyond basic textbook definitions to provide field-proven protocols, mechanistic insights into green catalytic cycles, and critical purification strategies often omitted in standard literature.

The Quinoxaline Scaffold: A Medicinal Chemistry Perspective

The quinoxaline (benzopyrazine) ring system is bioisosteric to quinoline, naphthalene, and pteridine.[2] Its planar topology allows for effective DNA intercalation, while the nitrogen atoms at positions 1 and 4 serve as critical hydrogen bond acceptors in enzyme active sites (e.g., ATP-binding pockets of kinases).

Rational Design & SAR Logic

Successful derivatization relies on exploiting specific positions on the scaffold to tune physicochemical properties (LogP, pKa) and target affinity.

PositionFunctional RoleDesign Strategy
C2 / C3 Pharmacophore Binding Introduction of aryl/heteroaryl groups here dictates target specificity (e.g., interacting with the hinge region of kinases). Electron-withdrawing groups (EWGs) increase metabolic stability.
C6 / C7 Solubility & ADME Substitution here (e.g., solubilizing morpholine or piperazine tails) projects into the solvent-exposed region of the binding pocket, improving oral bioavailability.
N1 / N4 Electronic Tuning Protonation state affects binding. The basicity (pKa ~0.6) is low; however, N-oxidation (N-oxides) can dramatically alter polarity and bioactivity (e.g., bioreductive prodrugs).

Synthetic Methodologies: From Mechanism to Protocol

While the classical Hinsberg reaction (1884) remains valid, modern drug discovery demands higher atom economy, milder conditions, and broader functional group tolerance.

The Mechanistic Core

The condensation of 1,2-diamines with 1,2-dicarbonyls is the most reliable route. The reaction proceeds via a double nucleophilic attack followed by dehydration. Acid catalysis (Lewis or Brønsted) activates the carbonyl carbons, accelerating the rate-determining step.

QuinoxalineMechanism Start 1,2-Diamine + 1,2-Dicarbonyl Activation Carbonyl Activation (Lewis Acid/H+) Start->Activation Catalyst Attack1 1st Nucleophilic Attack (Hemiaminal) Activation->Attack1 Dehydration1 Dehydration (-H2O) Attack1->Dehydration1 Attack2 2nd Nucleophilic Attack (Ring Closure) Dehydration1->Attack2 Imine Int. Aromatization Aromatization (Quinoxaline) Attack2->Aromatization -H2O

Figure 1: Step-wise mechanistic flow of acid-catalyzed quinoxaline synthesis.

Recommended Protocol: Iodine-Catalyzed Green Synthesis

Why this method? Molecular iodine (


) acts as a mild, inexpensive, and eco-friendly Lewis acid catalyst. It activates the carbonyl oxygen and facilitates the final dehydration step. This protocol tolerates electron-donating and withdrawing groups better than traditional reflux in acetic acid.

Materials:

  • Substituted o-phenylenediamine (1.0 equiv)

  • 1,2-Diketone (e.g., Benzil) (1.0 equiv)

  • Molecular Iodine (

    
    ) (5 mol%)[3]
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, dissolve 1.0 mmol of 1,2-diketone and 1.0 mmol of o-phenylenediamine in 5 mL of EtOH.

  • Catalysis: Add 5 mol% (approx. 12 mg) of molecular iodine.

  • Reaction: Stir the mixture at room temperature (RT). Note: Most reactions complete within 10–30 minutes. If sterically hindered (e.g., ortho-substituted benzils), mild heating (40°C) may be required.

  • Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc in Hexane). Look for the disappearance of the diamine (often fluorescent blue/purple) and the appearance of a new, distinct spot.

  • Quench: Add 5% aqueous sodium thiosulfate (

    
    ) solution to quench the iodine (color changes from brown/red to pale yellow/clear).
    
  • Isolation:

    • Solid Product: If precipitate forms, filter and wash with cold water.

    • Soluble Product: Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • Visual: The reaction mixture often changes color (e.g., yellow to orange/brown) as the conjugated system forms.

  • NMR Diagnostic: In

    
     NMR, the disappearance of the broad 
    
    
    
    signal (approx. 3.0–5.0 ppm) and the downfield shift of aromatic protons confirm cyclization.
Alternative Route: Phenacyl Bromide Condensation

For synthesizing 2-substituted quinoxalines (where one carbon is unsubstituted), the reaction of o-phenylenediamine with phenacyl bromides (alpha-halo ketones) is preferred.

  • Conditions: Ethanol, reflux, often requires a base (e.g.,

    
    ) or oxidative cyclization catalyst.
    
  • Advantage: Access to asymmetrical derivatives that are difficult to synthesize via the benzil route.

Characterization & Troubleshooting

Quinoxalines are robust, but synthesis can yield regioisomers if the diamine is unsymmetrically substituted (e.g., 4-nitro-1,2-diaminobenzene).

Regioisomerism

When reacting 4-substituted-1,2-diamines with asymmetrical diketones, a mixture of 6- and 7-substituted quinoxalines forms.

  • Resolution: These isomers often have very similar

    
     values. Separation requires high-performance flash chromatography (using Dichloromethane/Methanol gradients) or preparative HPLC.
    
  • Identification: NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is essential to distinguish between isomers by analyzing spatial proximity of the substituent to the pyrazine ring protons.

Solubility Issues

Many fused quinoxalines are planar and lipophilic, leading to poor solubility in NMR solvents.

  • Tip: Use TFA-d (Trifluoroacetic acid-d) or DMSO-d6 at elevated temperatures (50°C) for NMR acquisition.

Library Generation Workflow

For drug discovery campaigns, a parallel synthesis approach is most efficient.

LibraryWorkflow Design Scaffold Design (In silico Docking) Reagents Reagent Selection (Diverse Diamines/Diketones) Design->Reagents Synthesis Parallel Synthesis (Iodine Catalysis / 96-well) Reagents->Synthesis Workup Solid Phase Extraction (Scavenger Resins) Synthesis->Workup QC QC: LC-MS / 1H NMR Workup->QC BioAssay Biological Screening (IC50 / KD) QC->BioAssay BioAssay->Design SAR Feedback Loop

Figure 2: Iterative workflow for quinoxaline library generation and screening.

References

  • Green Synthetic Strategies: Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024). Bentham Science.[6] 7

  • Polymer Supported Catalysis: A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. (2013). Arabian Journal of Chemistry. 8

  • Antiviral Applications: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024).[9] RSC Advances. 9[10]

  • Anticancer SAR: Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). MDPI Molecules. 11[10]

  • General Review: Recent Advances in the Synthesis of Quinoxalines: A Mini Review. (2024). Mother Theresa Institute. 2

Sources

Technical Monograph: Spectroscopic Analysis of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical standard for the spectroscopic validation of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide . It is designed for medicinal chemists and analytical scientists requiring a rigorous, self-validating protocol for structural confirmation and purity assessment.

Executive Summary & Molecular Architecture
  • Compound Name: N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

  • Molecular Formula:

    
    
    
  • Exact Mass: 267.1008 Da

  • Role: Pharmacophore scaffold (Quinoxaline-Furan hybrid) often explored for antimicrobial and intercalating anticancer activity.

Structural Logic: The molecule comprises a 2,3-dimethylquinoxaline core fused to a furan-2-carboxamide moiety at the C6 position. This creates a rigid, planar system with extended conjugation, significantly influencing its UV-Vis and NMR profiles.

Critical Analytical Challenge: Distinguishing the target compound from its regioisomer (N-(2,3-dimethylquinoxalin-5-yl)...) and unreacted amine precursors is the primary objective. The C6-substitution pattern results in a specific 1,2,4-trisubstituted benzene ring pattern in the


H NMR that must be resolved from the furan signals.
Synthesis-Derived Impurity Profile (Contextual Grounding)

To interpret spectra accurately, one must understand the "process impurities" generated during synthesis.

  • Precursor: 6-amino-2,3-dimethylquinoxaline (from condensation of 4-nitro-o-phenylenediamine + 2,3-butanedione, followed by reduction).

  • Reagent: Furoyl chloride or Furan-2-carboxylic acid (with coupling agents like HATU/EDC).

Figure 1: Synthetic pathway highlighting the origin of the primary amine impurity (Precursor), which must be monitored via NMR/TLC.

Spectroscopic Characterization Suite
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 is recommended due to the limited solubility of the rigid amide in CDCl

.

Protocol:

  • Concentration: 5–10 mg in 0.6 mL DMSO-

    
    .
    
  • Acquisition: 16 scans (

    
    H), 1024 scans (
    
    
    
    C).
  • Reference: Residual DMSO quintet at 2.50 ppm (

    
    H) and septet at 39.5 ppm (
    
    
    
    C).

Predicted


H NMR Assignment Table (400 MHz, DMSO-

):
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.65 – 10.80 Singlet (br)1HAmide NH Highly deshielded by the electron-withdrawing furan and quinoxaline rings. Disappears on D

O shake.
8.45 – 8.55 Doublet (J~2 Hz)1HH-5 (Quinoxaline) The "isolated" proton between the amide and the ring nitrogen. Most deshielded aromatic proton.
8.05 – 8.15 Doublet (J~2 Hz)1HH-5' (Furan) Alpha-proton of furan ring (adjacent to oxygen).
7.90 – 8.00 Doublet (J~9 Hz)1HH-8 (Quinoxaline) Ortho to the ring nitrogen; shielded slightly relative to H-5.
7.80 – 7.88 dd (J~9, 2 Hz)1HH-7 (Quinoxaline) Ortho to the amide group.
7.35 – 7.45 Doublet (J~3.5 Hz)1HH-3' (Furan) Beta-proton of furan (adjacent to carbonyl).
6.70 – 6.75 dd (J~3.5, 2 Hz)1HH-4' (Furan) Beta-proton of furan (most shielded aromatic signal).
2.65 – 2.70 Singlet6H-CH

(C2 & C3)
Characteristic methyl singlet for 2,3-dimethylquinoxaline.

Self-Validation Check:

  • Integral Ratio: The methyl singlet (6H) must integrate 6:1 against the amide NH.

  • Impurity Check: Look for a broad singlet at ~5.8 ppm. If present, it indicates unreacted 6-amino-2,3-dimethylquinoxaline.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

Diagnostic Bands:

  • 3250 – 3350 cm

    
     (m):  N-H stretching (Amide). A sharp band indicates crystallinity; broadness suggests H-bonding.
    
  • 1660 – 1680 cm

    
     (s):  C=O stretching (Amide I). This band will be slightly lower frequency than a typical alkyl amide due to conjugation with the furan.
    
  • 1520 – 1550 cm

    
     (s):  Amide II (N-H bending + C-N stretch).
    
  • 1100 – 1200 cm

    
     (m):  C-O-C stretching (Furan ring breathing).
    
C. Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

Fragmentation Pathway (MS/MS): The molecule typically fragments at the amide linkage.

Figure 2: Predicted ESI-MS fragmentation pattern. The presence of m/z 174 is diagnostic for the quinoxaline amine core.

Experimental Protocol: Purity Assay

To verify the compound for biological screening, follow this rapid assay workflow.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile (HPLC grade).

  • Stationary Phase: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (quinoxaline specific).

    • Note: The quinoxaline core absorbs strongly at ~300–320 nm (

      
      ). Detecting at this wavelength reduces interference from simple benzene derivatives.
      
References
  • Quinoxaline Synthesis: Heravi, M. M., et al. "Synthesis of quinoxaline derivatives using various catalysts." Synlett, 2007.

  • Amide Coupling Standards: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Quinoxaline NMR Data: Spectral Database for Organic Compounds (SDBS), SDBS No. 2379 (2,3-Dimethylquinoxaline).

  • Furan-2-carboxamide NMR: PubChem Compound Summary, CID 69443 (Furan-2-carboxamide).

In Silico Profiling of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide: A Multi-Target Modeling Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide Content Type: Technical Whitepaper / Protocol Guide Author Role: Senior Application Scientist

Executive Summary

This technical guide outlines a rigorous computational framework for the structural and functional characterization of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide (referred to herein as QxF-23 ).

QxF-23 represents a strategic hybrid scaffold combining the pharmacophoric rigidity of the 2,3-dimethylquinoxaline core with the hydrogen-bonding capability and lipophilicity of the furan-2-carboxamide moiety. Given the established bioactivity of quinoxaline derivatives as bioisosteres of quinazolines (e.g., Gefitinib), this compound is modeled here as a dual-purpose candidate:

  • Antineoplastic Agent: Targeting the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor).

  • Antimicrobial Agent: Targeting the ATPase domain of bacterial DNA Gyrase B .

This guide details the step-by-step protocols for Quantum Mechanical (QM) optimization, Molecular Docking, Molecular Dynamics (MD) simulations, and ADMET profiling.

Chemical Architecture & Rationale

The design of QxF-23 leverages the "privileged structure" concept in medicinal chemistry.[1]

  • Scaffold: The quinoxaline ring provides a planar, electron-deficient heteroaromatic system capable of

    
     stacking interactions within protein active sites.
    
  • Substituents: The 2,3-dimethyl groups increase lipophilicity (logP) and steric bulk, potentially improving selectivity by filling hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • Linker: The amide (-NH-CO-) bond acts as a critical hydrogen bond donor/acceptor pair, essential for anchoring the ligand to the hinge region of kinases or the aspartate-water network in bacterial enzymes.

  • Tail: The furan ring serves as a bioisostere for phenyl or pyridine rings but with distinct electronic properties (electron-rich), influencing the electrostatic potential surface.

Computational Workflow

The following diagram illustrates the integrated workflow for the in silico characterization of QxF-23.

Workflow Start Ligand Construction (SMILES/2D Sketch) DFT QM Optimization (DFT) B3LYP/6-31G(d,p) (Gaussian/ORCA) Start->DFT Geometry Opt Prep Ligand Prep Ionization (pH 7.4) & Tautomers DFT->Prep ESP Charges Docking Molecular Docking (AutoDock Vina/Glide) Grid Box Generation Prep->Docking Target1 Target 1: EGFR Kinase (PDB: 1M17) Target1->Docking Active Site Def Target2 Target 2: DNA Gyrase B (PDB: 1KZN) Target2->Docking MD Molecular Dynamics (100 ns) RMSD, RMSF, Rg Analysis (GROMACS/Desmond) Docking->MD Best Pose ADMET ADMET Profiling SwissADME / pkCSM Docking->ADMET 2D Structure End Lead Candidate Validation MD->End Stability Confirmed ADMET->End Tox/Absorbtion OK

Figure 1: Integrated in silico workflow for characterizing QxF-23, spanning QM to MD simulations.

Protocol 1: Quantum Mechanical (QM) Profiling

Objective: To determine the global minimum energy conformation and electronic distribution (HOMO/LUMO) prior to docking. Standard force fields (MMFF94) often fail to capture the conjugation effects between the quinoxaline and furan rings.

Methodology
  • Software: Gaussian 16 or ORCA (Open Source).

  • Theory Level: Density Functional Theory (DFT) using the B3LYP hybrid functional.

  • Basis Set: 6-31G(d,p) (Standard for organic drug-like molecules).

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water as the solvent.

Key Outputs & Interpretation
  • Geometry: Verify the planarity of the amide bond relative to the quinoxaline ring. A dihedral angle close to 0° or 180° indicates strong conjugation.

  • HOMO-LUMO Gap: A smaller gap (< 4.0 eV) suggests high chemical reactivity, making the molecule a better electron donor/acceptor in the active site.

  • Electrostatic Potential (ESP) Map:

    • Red Regions (Negative): Oxygen atoms (furan, carbonyl) – H-bond acceptors.

    • Blue Regions (Positive): Amide nitrogen proton – H-bond donor.

    • Application: Use these ESP charges to assign partial charges (RESP) for MD simulations, which is more accurate than Gasteiger charges.

Protocol 2: Molecular Docking (Target Interaction)

Objective: To predict the binding affinity and orientation of QxF-23 against therapeutic targets.

Target Selection
  • Cancer (EGFR): PDB ID 1M17 (Resolution: 2.6 Å). This structure contains Erlotinib, a quinazoline inhibitor. Since Quinoxaline is a bioisostere of Quinazoline, this is the primary validation target.

  • Bacteria (DNA Gyrase B): PDB ID 1KZN (Resolution: 2.3 Å). Contains Clorobiocin.[2] This targets the ATPase domain, relevant for the antimicrobial potential of furan-carboxamides.

Step-by-Step Protocol (AutoDock Vina)
  • Protein Preparation:

    • Remove water molecules (unless bridging, e.g., Thr790 in EGFR).

    • Add polar hydrogens and Kollman charges.

    • Crucial Step: Verify the protonation state of His776 in EGFR (should be neutral N-epsilon).

  • Grid Box Definition (EGFR):

    • Center: X=22.0, Y=0.5, Z=53.0 (Approximate center of Erlotinib).

    • Size: 20 x 20 x 20 Å (Focusing on the ATP-binding hinge region).

  • Execution: Run Vina with exhaustiveness = 32 to ensure sampling of the furan ring rotation.

Expected Binding Mode (EGFR)
  • Hinge Interaction: The amide Nitrogen (H-donor) should form a hydrogen bond with the backbone carbonyl of Met793 . The amide Carbonyl (H-acceptor) may interact with Cys775 or a conserved water.

  • Hydrophobic Pocket: The 2,3-dimethylquinoxaline core should occupy the adenine-binding pocket, stacking with Phe723 or Gly796 .

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the Docking Pose. A static docking score is insufficient; the ligand must remain bound under physiological thermal fluctuations.

Simulation Setup (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand (QxF-23): Generate topology using CGenFF (CHARMM General Force Field) via the CGenFF server.

  • System Construction:

    • Solvation: TIP3P water model (cubic box, 1.0 nm buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

  • Equilibration:

    • NVT Ensemble: 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.

    • NPT Ensemble: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run:

    • Time: 100 ns .

    • Step size: 2 fs.

Analysis Metrics (Self-Validating)
MetricThreshold for SuccessInterpretation
RMSD (Ligand) < 2.5 ÅLigand remains in the binding pocket.
RMSF (Protein) Low in Hinge RegionLigand stabilizes the active site residues.
H-Bond Lifetime > 60% occupancyThe Met793 interaction is durable, not transient.

Protocol 4: ADMET Profiling

Objective: To ensure QxF-23 is a viable drug candidate before synthesis.

Tools: SwissADME (online) or RDKit (Python).

Key Parameters to Calculate
  • Lipophilicity (LogP):

    • Target: 2.0 < LogP < 4.0.

    • Prediction for QxF-23: The dimethyl and furan groups will likely yield a LogP ~3.2, ideal for oral bioavailability.

  • Topological Polar Surface Area (TPSA):

    • Target: < 140 Ų.[2]

    • Prediction: The amide and furan oxygen contribute ~50-60 Ų. This suggests high GI absorption and potential Blood-Brain Barrier (BBB) permeation (relevant for glioblastoma targeting).

  • CYP Inhibition:

    • Check for inhibition of CYP3A4 (common for furan-containing drugs due to metabolic activation of the furan ring).

Biological Context: EGFR Signaling Pathway

To understand the downstream impact of QxF-23 inhibition, we visualize the EGFR signaling cascade.

EGFR_Pathway Ligand EGF (Growth Factor) EGFR EGFR (Receptor) Target of QxF-23 Ligand->EGFR Activation RAS RAS (GTPase) EGFR->RAS PI3K PI3K EGFR->PI3K QxF QxF-23 (Inhibitor) QxF->EGFR Inhibition (ATP site) RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival

Figure 2: EGFR signaling cascade showing the inhibition point of QxF-23 at the receptor level, blocking downstream RAS/RAF and PI3K/AKT pathways.

References

  • Quinoxaline Scaffold in Cancer

    • Title: Synthesis, Molecular Docking and Dynamic Studies for New Quinoxaline Derivatives with Anticipated Biological Activities.[3]

    • Source: Chemistry Research Journal, 2026.
    • URL:[Link]

  • Furan-2-carboxamide Bioactivity

    • Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.[4]

    • Source: ChemMedChem (PMC), 2024.
    • URL:[Link]

  • EGFR Kinase Target (PDB 1M17)

    • Title: Crystal structure of the tyrosine kinase domain of the epidermal growth factor receptor in complex with erlotinib.
    • Source: RCSB Protein D
    • URL:[Link]

  • Quinoxalines as Antimycobacterials

    • Title: Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
    • Source: Molecules (PMC), 2021.
    • URL:[Link]

  • SwissADME Tool

    • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
    • Source: Scientific Reports, 2017.
    • URL:[Link]

Sources

ADME Profiling of Quinoxaline-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ADME Profile of Quinoxaline-Based Compounds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anxiolytic activities. However, their clinical translation is frequently attrition-prone due to suboptimal ADME (Absorption, Distribution, Metabolism, Excretion) properties.

This guide provides a technical blueprint for assessing and optimizing the pharmacokinetic profile of quinoxaline pharmacophores. It moves beyond standard protocols to address class-specific challenges—specifically the critical role of cytosolic Aldehyde Oxidase (AO) in metabolism, which is often missed in standard microsomal stability assays.

Physicochemical Properties & Absorption[1][2][3][4][5][6]

The absorption profile of quinoxalines is governed heavily by their lipophilicity and planarity. The heteroaromatic core is inherently lipophilic, often requiring structural modification to improve aqueous solubility.

Key Determinants
  • Lipophilicity (LogP): Unsubstituted quinoxaline has a LogP of ~1.32, but bioactive derivatives often exceed LogP > 4.0, leading to solubility-limited absorption.

  • Solubility: High lattice energy due to

    
     stacking of the planar core reduces solubility.
    
    • Optimization Strategy: Introduction of flexible chains (e.g., urea linkers as seen in analog 84 vs. 13-197) or polar solubilizing groups (morpholine, piperazine) at C6/C7 significantly enhances oral bioavailability (%F).

  • Permeability: Quinoxalines generally exhibit high passive permeability (PAMPA/Caco-2) due to their aromatic nature, provided they remain in solution.

Quantitative Benchmarks
ParameterTypical Range (Bioactive Quinoxalines)Optimization Target
LogP 2.5 – 5.52.0 – 3.5
TPSA 40 – 90 Ų< 140 Ų
Solubility (pH 7.4) < 10 µg/mL (Native)> 50 µg/mL
Bioavailability (%F) < 20% (Unoptimized)> 50%

Distribution: Protein Binding & BBB

Plasma Protein Binding (PPB)

Quinoxalines exhibit variable PPB. While highly lipophilic anticancer agents (e.g., XK469 ) show high binding (>95%) leading to long half-lives, smaller polar derivatives like Brimonidine show surprisingly low binding (~29%), facilitating rapid tissue distribution.

Blood-Brain Barrier (BBB) Penetration

The quinoxaline core is a viable scaffold for CNS targets (e.g., anxiolytics).

  • Mechanism: Passive diffusion.

  • Risk: Unintended CNS entry can cause sedation (a known side effect of Brimonidine in pediatric populations).

  • Design Control: To restrict CNS entry for peripheral targets, increase TPSA > 90 Ų or introduce P-gp recognition motifs.

Metabolism: The Critical Differentiator

Scientific Insight: The metabolic stability of quinoxalines cannot be assessed solely using liver microsomes. Unlike many drug classes cleared primarily by CYP450 enzymes (located in the ER), quinoxalines are excellent substrates for Aldehyde Oxidase (AO) , a cytosolic enzyme.

Metabolic Pathways[3][5][8]
  • Oxidation (AO-mediated): The electron-deficient pyrazine ring is susceptible to nucleophilic attack by AO at the C2 and C3 positions, forming 2-quinoxalinone and 2,3-quinoxalinedione.

    • Implication: Microsomal assays (which lack cytosol) will underestimate clearance. You must use S9 fractions or Hepatocytes.

  • Hydroxylation (CYP-mediated): CYP3A4 and CYP1A2 typically hydroxylate the electron-rich benzene ring (C6/C7 positions).

  • Reduction (N-Oxides): For Quinoxaline-1,4-di-N-oxides (QdNOs), the primary pathway is bioreduction (N→O removal) under hypoxic conditions. This pathway generates free radical intermediates responsible for both cytotoxicity (therapeutic) and genotoxicity (risk).

Visualization: Metabolic Fate of Quinoxalines

QuinoxalineMetabolism cluster_legend Legend Parent Quinoxaline Scaffold AO Aldehyde Oxidase (Cytosolic) Parent->AO Nucleophilic Attack (C2/C3) CYP CYP450 (Microsomal) Parent->CYP Electrophilic Attack (C6/C7) Reductase Bioreductases (Hypoxic) Parent->Reductase If N-Oxide present Oxo 2-Quinoxalinone (Inactive/Excreted) AO->Oxo Dioxo 2,3-Quinoxalinedione AO->Dioxo Hydroxy 6/7-Hydroxy-Quinoxaline (Glucuronidation target) CYP->Hydroxy Radical Free Radical Intermediates Reductase->Radical Toxicity Trigger Oxo->AO Further Oxidation Reduced Deoxy-Quinoxaline Radical->Reduced key AO pathway requires Cytosol/S9 CYP pathway requires Microsomes

Caption: Divergent metabolic pathways of quinoxalines. Note that standard microsomal assays miss the AO pathway (Red).

Excretion & Toxicity[1][9][10]

  • Excretion: Predominantly renal excretion of polar metabolites (quinoxalinones and glucuronides). For Brimonidine, ~74% of the dose is recovered in urine.[1][2][3][4][5][6][7][8]

  • Toxicity (QdNOs): The N-oxide moiety, while potent against bacteria/tumors, poses a genotoxicity risk (Ames positive) due to radical generation during reduction.

  • Safety Pharmacology: hERG inhibition is a common liability for quinoxalines with basic amine side chains. Early patch-clamp testing is mandatory.

Experimental Protocols

Protocol A: Metabolic Stability (S9 Fraction vs. Microsomes)

Why this protocol? To distinguish between CYP (microsomal) and AO (cytosolic) clearance.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • Pooled Liver S9 Fraction (Human/Rat).

  • NADPH Regenerating System.

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Carbazeran (AO substrate) and Verapamil (CYP substrate).

Step-by-Step Workflow:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation Setup: Prepare two parallel sets of tubes:

    • Set A (Microsomes): Buffer + Microsomes (0.5 mg/mL protein) + Compound.

    • Set B (S9): Buffer + S9 Fraction (1.0 mg/mL protein) + Compound.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Interpretation: If

      
      , the compound is likely an AO substrate. Block C2/C3 positions to improve stability.
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Why this protocol? High-throughput assessment of passive diffusion, critical for optimizing the lipophilic quinoxaline core.

  • Donor Plate: Prepare 10 mM compound stock. Dilute to 50 µM in pH 7.4 PBS. Add 150 µL to donor wells.

  • Membrane: Coat the PVDF membrane of the acceptor plate with 5 µL of 1% lecithin in dodecane.

  • Acceptor Plate: Add 300 µL of blank PBS (pH 7.4) to acceptor wells.

  • Sandwich: Place acceptor plate over donor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure UV absorbance (or LC-MS) of both donor and acceptor wells.

  • Calculation: Calculate

    
     using the standard formula:
    
    
    
    

References

  • Radhakrishnan, P., et al. (2021). "Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy." European Journal of Medicinal Chemistry.

  • Gan, J., et al. (2024). "Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides." Chemical Research in Toxicology.

  • FDA Labeling. (2001). "Alphagan P (Brimonidine Tartrate) Prescribing Information."[1][2] U.S. Food and Drug Administration.

  • Undevia, S. D., et al. (2007). "A phase 1 trial of XK469: toxicity profile of a selective topoisomerase IIβ inhibitor." Investigational New Drugs.

  • Acheson, D. W., et al. (2015). "Aldehyde Oxidase: An Overlooked Enzyme in Drug Discovery." Expert Opinion on Drug Metabolism & Toxicology.

Sources

Target Identification for N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Quinoxaline-6-yl furan-2-carboxamide derivative. Primary Therapeutic Area: Oncology (Apoptosis induction, Kinase inhibition).[1] Predicted Molecular Targets: Mcl-1 (Myeloid cell leukemia 1), STAT3, and specific Ser/Thr kinases (e.g., PI3K p110δ).

This technical guide outlines the rigorous protocol for identifying and validating the biological target of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide . As a member of the 2,3-substituted quinoxaline-6-amine class, this compound exhibits a privileged scaffold often associated with the disruption of protein-protein interactions (PPIs) in apoptotic pathways and kinase signaling.

The following workflow prioritizes Thermal Proteome Profiling (TPP) as the primary deconvolution strategy to circumvent the steric hindrance often introduced by chemical probes on compact furan-carboxamide moieties.

Part 1: Structural Analysis & In Silico Deconvolution

Before wet-lab experimentation, we must narrow the search space using the compound's pharmacophore. The 2,3-dimethylquinoxaline core provides a planar, lipophilic anchor, while the furan-2-carboxamide side chain acts as a hydrogen bond acceptor/donor motif critical for specificity.

Pharmacophore Mapping & Target Prediction

The structural logic suggests two primary mechanisms of action (MoA):

  • Bcl-2 Family Inhibition (Mcl-1): Analogous bis-furan quinoxalines have been validated as Mcl-1 inhibitors. The furan ring mimics the hydrophobic residues (e.g., Val, Leu) of the BH3 pro-apoptotic helix.

  • Kinase ATP-Site Competition: The planar quinoxaline core is a bioisostere for the adenine ring of ATP, commonly targeting the hinge region of kinases like PI3K or VEGFR.

Recommended In Silico Workflow:

  • Docking Targets: Run rigid-body docking against Mcl-1 (PDB: 6QFM) and STAT3 (PDB: 6NJS).

  • Key Interaction Check: Look for

    
    -
    
    
    
    stacking between the quinoxaline ring and aromatic residues (e.g., Phe, Trp) in the binding pocket, and H-bonds between the carboxamide nitrogen and the backbone.

Part 2: Phenotypic Screening (The "What")

Target identification must be guided by a defined phenotype. We utilize a "mechanism-informed" screening approach to distinguish between kinase inhibition (cytostasis) and apoptotic induction (cytotoxicity).

Differential Viability Assay

Screen the compound against a panel of cell lines with known dependencies:

  • Mcl-1 Dependent: H929 (Multiple Myeloma), AMO-1.

  • Bcl-2 Dependent: RS4;11 (Leukemia).

  • Control: PBMCs (Peripheral Blood Mononuclear Cells).

Interpretation:

  • High potency in H929 but low in RS4;11

    
     Strongly suggests Mcl-1  targeting.
    
  • Broad toxicity across all lines

    
     Suggests a fundamental kinase (e.g., CDK) or DNA intercalation.
    
Apoptosis vs. Cell Cycle Arrest

To differentiate between a pure kinase inhibitor and a BH3-mimetic:

  • Caspase 3/7 Glo Assay: Immediate activation (2-4 hours) indicates direct apoptotic machinery engagement (Mcl-1/Bcl-2).

  • Flow Cytometry (PI/Annexin V): G1/S arrest suggests kinase inhibition (e.g., CDK/PI3K) prior to cell death.

Part 3: Chemical Proteomics (The "How")

This is the core of the target ID process. Traditional affinity chromatography is risky here because attaching a linker to the small furan or dimethyl groups may abolish binding. Therefore, we employ Thermal Proteome Profiling (TPP) , a label-free method.

Protocol: Thermal Proteome Profiling (TPP)

TPP relies on the principle of ligand-induced thermal stabilization . When the compound binds its target, it increases the protein's melting temperature (


).

Experimental Workflow:

  • Lysate Preparation: Generate native cell lysates from the sensitive cell line (e.g., H929).

  • Treatment: Incubate lysate with 10 µM of the compound (Treatment) vs. DMSO (Vehicle) for 30 mins.

  • Thermal Challenge: Aliquot samples and heat to a gradient of temperatures (37°C to 67°C).

  • Quantitative MS:

    • Ultracentrifuge to remove precipitated (denatured) proteins.

    • Digest supernatant with Trypsin.

    • Label peptides with TMT (Tandem Mass Tag) reagents.

    • Analyze via LC-MS/MS.

Data Analysis: Identify proteins showing a significant


 (shift in melting curve) in the treated vs. vehicle samples. A shift 

is typically considered a hit.
Alternative: Photo-Affinity Labeling (PAL)

If TPP yields ambiguous results, synthesize a "minimalist" probe:

  • Probe Design: Replace one methyl group on the quinoxaline ring with a propargyl (alkyne) handle .

  • Workflow:

    • Incubate live cells with the alkyne-probe.

    • UV crosslink (365 nm) to covalently trap the target.

    • Lyse and perform Click Chemistry (CuAAC) with a Biotin-Azide tag.

    • Streptavidin pull-down and Mass Spec analysis.

Part 4: Validation & Mechanism

Once a candidate (e.g., Mcl-1) is identified, it must be validated using orthogonal biophysical methods.

Cellular Thermal Shift Assay (CETSA)

Validate the TPP hit in intact cells (in vivo context).

  • Step 1: Treat live cells with the compound.[2]

  • Step 2: Heat shock intact cells at the specific

    
     of the target protein.
    
  • Step 3: Lyse and perform Western Blot for the target protein.

  • Result: The target band should remain soluble (visible) in the treated lane but disappear (precipitate) in the DMSO lane.

Fluorescence Polarization (FP) Competition Assay

To prove direct binding to the BH3 groove of Mcl-1:

  • Tracer: FAM-labeled BID BH3 peptide (binds Mcl-1 with high affinity).

  • Experiment: Titrate N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide.

  • Readout: A decrease in fluorescence polarization (mP) indicates the compound is displacing the tracer, confirming it binds the same pocket.

Functional Rescue (CRISPR/Overexpression)
  • Overexpression: Transfect cells with the target gene (e.g., MCL1). If the compound targets Mcl-1, overexpression should shift the IC50 (make cells more resistant).

  • CRISPR KO: Knockout of the target should render the cells insensitive to the compound (if the target is essential for the compound's toxicity mechanism).

Visualizations[3][4][5][6]

Figure 1: Target Deconvolution Workflow

TargetID_Workflow Compound N-(2,3-dimethylquinoxalin-6-yl) furan-2-carboxamide InSilico Phase 1: In Silico (Pharmacophore/Docking) Compound->InSilico Pheno Phase 2: Phenotypic Screen (Viability & Caspase Assay) InSilico->Pheno Proteomics Phase 3: Chemical Proteomics (TPP / LC-MS) Pheno->Proteomics Define Sensitive Line Hit_Mcl1 Hypothesis: Mcl-1/Bcl-2 Proteomics->Hit_Mcl1 Thermal Shift > 2°C Hit_Kinase Hypothesis: Kinase (PI3K) Proteomics->Hit_Kinase Kinome Enrichment Validation Phase 4: Validation (CETSA & FP Assay) Hit_Mcl1->Validation Confirm BH3 Binding Hit_Kinase->Validation Confirm ATP Competition

Caption: A multi-stage workflow prioritizing label-free proteomics (TPP) to identify the target of the quinoxaline derivative.

Figure 2: Predicted Signaling Impact (Mcl-1 Inhibition)

Mcl1_Pathway Compound Inhibitor (Quinoxaline) Mcl1 Mcl-1 (Anti-Apoptotic) Compound->Mcl1 Binds BH3 Groove Bim Bim/Bak (Pro-Apoptotic) Compound->Bim Releases Mcl1->Bim Sequestration (Inhibition) Mito Mitochondria (MOMP) Bim->Mito Oligomerization CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of Action if Mcl-1 is the primary target. The compound displaces pro-apoptotic proteins (Bim/Bak) triggering MOMP.

References

  • BindingDB. Target Data for Quinoxaline-6-carboxamide Derivatives (BDBM33071). Binding Database. Link

  • RSC Advances. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy. Royal Society of Chemistry, 2024. Link

  • BenchChem. A Comparative Guide to the Biological Evaluation of 6-Methoxy-2,3-dimethylquinoxaline Derivatives. BenchChem Technical Guides. Link

  • Journal of Medicinal Chemistry. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. NIH PubMed Central. Link

  • MDPI. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI Molecules, 2022. Link

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, recognized for its synthetic accessibility and a wide array of pharmacological activities.[1] Quinoxaline derivatives have shown significant promise as anticancer agents, often by inhibiting key signaling pathways essential for tumor growth, proliferation, and metastasis.[1][2] A primary mechanism of action for many quinoxaline-based compounds is the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][3]

This guide provides a comprehensive suite of in vitro assay protocols to characterize the biological activity of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide , a novel compound featuring the quinoxaline core. The protocols are designed to systematically evaluate its potential as a kinase inhibitor, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a common target for this class of molecules.[1][4] The described workflow will enable researchers to determine the compound's enzymatic inhibitory activity, assess its effects on cancer cell viability and migration, and confirm its mechanism of action by analyzing downstream signaling pathways.

Experimental Design: A Multi-faceted Approach to In Vitro Characterization

The in vitro evaluation of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide will follow a logical progression from direct target engagement to cellular effects. This multi-tiered approach ensures a thorough understanding of the compound's pharmacological profile.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action A VEGFR-2 Kinase Assay B Cell Viability Assay (MTT) A->B Determine Cytotoxicity C Cell Migration Assay (Transwell) B->C Assess Functional Effects D Western Blot Analysis (VEGFR-2 Signaling) C->D Confirm Target Engagement

Figure 1. A streamlined workflow for the in vitro characterization of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide, progressing from biochemical to cell-based and mechanistic assays.

Part 1: Biochemical Evaluation of Kinase Inhibition

The initial step is to determine if N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide directly inhibits the enzymatic activity of its putative target, VEGFR-2. An in vitro kinase assay is the gold standard for this purpose.[4][5]

In Vitro VEGFR-2 Kinase Assay

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain.[4] The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound. A common method involves quantifying the amount of ADP produced, which is a direct product of the kinase reaction.[3]

Protocol: The ADP-Glo™ Kinase Assay (Promega) is a widely used, non-radioactive method.[3]

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience)

  • Poly(Glu, Tyr) 4:1 substrate

  • N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide (test compound)

  • Sorafenib (positive control inhibitor)[6]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide and the positive control (Sorafenib) in the appropriate kinase buffer. A typical concentration range would be from 100 µM to 1 nM.

  • Kinase Reaction:

    • To each well of a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.[4]

    • Incubate the plate at 30°C for 30-60 minutes.[6]

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore, the kinase activity.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Expected Outcome: This assay will provide a quantitative measure of the compound's potency as a direct inhibitor of VEGFR-2.

ParameterDescription
IC₅₀ The concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.
Dose-Response Curve A graphical representation of the relationship between compound concentration and kinase inhibition.

Part 2: Cellular Assays to Determine Pharmacological Effects

Once direct enzymatic inhibition is established, the next critical step is to assess the compound's effects in a cellular context.[7] These assays will determine if the compound can penetrate cell membranes and exert a biological effect.

Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Cell Line Selection: Human Umbilical Vein Endothelial Cells (HUVECs) are a highly relevant cell line as they express high levels of VEGFR-2 and are a standard model for studying angiogenesis.[4]

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide for 24-72 hours.[6] Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI₅₀ (the concentration that causes 50% growth inhibition) from the dose-response curve.

Cell Migration Assay (Transwell Assay)

Principle: The Transwell or Boyden chamber assay is a widely used method to evaluate cell migration in response to a chemoattractant.[8][9] Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.[8][10] This assay is particularly relevant for assessing the anti-angiogenic potential of a VEGFR-2 inhibitor, as endothelial cell migration is a crucial step in the formation of new blood vessels.

G cluster_0 Transwell Migration Assay A 1. Cells seeded in upper chamber (serum-free media + test compound) B Porous Membrane A->B C 2. Chemoattractant in lower chamber (e.g., VEGF) D 3. Cells migrate through pores C->D E 4. Non-migrated cells removed F 5. Migrated cells stained and counted

Figure 2. Schematic of the Transwell cell migration assay.

Protocol:

  • Cell Preparation: Culture HUVECs to 80-90% confluency, then serum-starve them for 4-6 hours.[10] Resuspend the cells in serum-free media.

  • Assay Setup:

    • Place Transwell inserts (typically with an 8 µm pore size for endothelial cells) into the wells of a 24-well plate.

    • Add media containing a chemoattractant (e.g., VEGF-A) to the lower chamber.[4]

    • Add the HUVEC suspension to the upper chamber, along with various concentrations of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide.

  • Incubation: Incubate the plate at 37°C for 4-18 hours to allow for cell migration.

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[10]

    • Fix the migrated cells on the lower surface of the membrane with methanol or ethanol.[10]

    • Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).

    • Count the number of migrated cells in several fields of view using a microscope.

Data Analysis:

  • Quantify the number of migrated cells for each treatment condition.

  • Express the data as a percentage of migration relative to the vehicle-treated control.

Part 3: Mechanism of Action Confirmation

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to analyze the downstream signaling pathway.

Western Blot Analysis of VEGFR-2 Signaling

Principle: Western blotting is a technique used to detect specific proteins in a sample.[11] Upon binding of VEGF, VEGFR-2 undergoes autophosphorylation, which activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[12][13] A potent VEGFR-2 inhibitor should block the phosphorylation of VEGFR-2 and its downstream effectors.

Protocol:

  • Cell Treatment and Lysis:

    • Seed HUVECs in 6-well plates and serum-starve them overnight.[14]

    • Pre-treat the cells with various concentrations of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide for 1-2 hours.

    • Stimulate the cells with VEGF-A for 10-15 minutes to induce VEGFR-2 phosphorylation.[14]

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11][15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[11][15]

    • Incubate the membrane with primary antibodies specific for:

      • Phospho-VEGFR2 (Tyr1175)[14]

      • Total VEGFR2[14]

      • Phospho-Akt (Ser473)[14]

      • Total Akt[14]

      • Phospho-ERK1/2[14]

      • Total ERK1/2[14]

      • β-actin (as a loading control)[14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[15]

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to their respective total protein levels.

  • Compare the levels of phosphorylated proteins in the compound-treated samples to the VEGF-stimulated control.

Expected Outcome: A successful VEGFR-2 inhibitor will show a dose-dependent decrease in the phosphorylation of VEGFR-2, Akt, and ERK1/2, confirming its on-target activity in a cellular context.

Conclusion and Future Directions

This comprehensive in vitro testing cascade provides a robust framework for the initial characterization of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide. The data generated from these assays will establish its potency as a VEGFR-2 inhibitor, its efficacy in relevant cellular models of angiogenesis, and confirmation of its mechanism of action. Positive results from these studies would provide a strong rationale for further preclinical development, including in vivo efficacy and safety studies.

References

  • SnapCyte. (2024, August 15). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from [Link]

  • Garmendia-Ganuza, A., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Wick, N. (2019). Transwell In Vitro Cell Migration and Invasion Assays. In: Methods in Molecular Biology. Humana Press. Retrieved from [Link]

  • Sherman, H., Pardo, P., & Upton, T. Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Carlson, C. B., et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In: Methods in Molecular Biology. Humana Press. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. Retrieved from [Link]

  • Bio-protocol. (2019). Analysis of VEGFR2 signalling. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Indigo Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Retrieved from [Link]

  • Zarranz, B., et al. (2014). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. Retrieved from [Link]

  • El-Sayed, R., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals. Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Roskoski, R. Jr. (2023). Screening assays for tyrosine kinase inhibitors: A review. Pharmacological Research. Retrieved from [Link]

  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([7][8][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry. Retrieved from [Link]

  • BindingDB. 2,3-bis(furan-2-yl)-N-(2-hydroxyethyl)quinoxaline-6-carboxamide. Retrieved from [Link]

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application of quinoxaline derivatives in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Quinoxaline Derivatives in Oncology

Abstract

The quinoxaline scaffold (1,4-diazanaphthalene) represents a "privileged structure" in medicinal chemistry due to its versatile binding capacity with biological targets.[1] In modern oncology, quinoxaline derivatives have evolved from simple DNA intercalators to sophisticated multi-target inhibitors. This guide provides a technical roadmap for researchers to synthesize, screen, and validate quinoxaline-based candidates, focusing on their dual-action potential against receptor tyrosine kinases (VEGFR-2/EGFR) and DNA topoisomerases.

Mechanistic Profiling & Rationale

To successfully apply quinoxaline derivatives, one must understand their specific modes of action (MOA). Unlike non-specific cytotoxins, modern quinoxalines are designed to exploit specific hydrophobic pockets in enzymes.

  • Kinase Inhibition (VEGFR-2/EGFR): The nitrogen atoms in the quinoxaline ring often mimic the adenine ring of ATP, allowing the molecule to anchor into the ATP-binding hinge region of kinases. Substituents at positions 2 and 3 allow for "tail" interactions with the solvent-front or back-pocket regions, crucial for selectivity.

  • Topoisomerase II Poisoning: Planar tricyclic or tetracyclic quinoxaline derivatives (e.g., indeno[1,2-b]quinoxaline) act as DNA intercalators. They stabilize the cleavable complex between DNA and Topoisomerase II, preventing DNA religation and triggering apoptosis.

Visualizing the Multi-Target Network

The following diagram illustrates the pleiotropic effects of quinoxaline derivatives, highlighting why they are effective against drug-resistant phenotypes.

Quinoxaline_MOA Q Quinoxaline Scaffold VEGFR VEGFR-2 (Kinase Domain) Q->VEGFR EGFR EGFR (ATP Pocket) Q->EGFR Topo Topoisomerase II (DNA Complex) Q->Topo Tubulin Tubulin Polymerization Q->Tubulin Specific analogs Angio Inhibition of Angiogenesis VEGFR->Angio Apop Apoptosis (Caspase 3/9) EGFR->Apop Topo->Apop Cycle G2/M Cell Cycle Arrest Topo->Cycle Tubulin->Cycle

Figure 1: Mechanistic network showing the primary biological targets of quinoxaline derivatives and their downstream phenotypic outcomes.

Synthesis & Optimization Strategy

Critical Design Note: Structure-Activity Relationship (SAR) data indicates that the biological activity is highly sensitive to the electronic nature of substituents.

  • Electron-Withdrawing Groups (EWG): Introduction of -Cl or -NO2 at positions 6 or 7 often enhances lipophilicity and metabolic stability but may reduce solubility.

  • Ring Fusion: Fusing a triazole ring (e.g., [1,2,4]triazolo[4,3-a]quinoxaline) restricts conformational rotation, often improving binding affinity to VEGFR-2 by locking the molecule in a bioactive conformation [1].

Validated Screening Protocols

Protocol A: VEGFR-2 Kinase Inhibition Assay (FRET-based)

Purpose: To determine the IC50 of derivatives against the angiogenic target VEGFR-2.[2] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Recombinant human VEGFR-2 kinase domain.

  • Poly(Glu, Tyr) substrate (4:1).

  • ATP (Km concentration, typically 10 µM).

  • Detection Reagents: Eu-labeled anti-phosphotyrosine antibody.

Step-by-Step Workflow:

  • Compound Prep: Prepare 10 mM stock solutions of quinoxaline derivatives in 100% DMSO. Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Control: Sorafenib (Positive Control); 1% DMSO (Negative Control).

  • Enzyme Reaction:

    • Add 5 µL of compound solution to a 384-well white plate.

    • Add 10 µL of enzyme/substrate mix (VEGFR-2: 0.2 ng/µL).

    • Incubate for 10 min at RT (allows compound to bind hinge region).

    • Initiate reaction with 10 µL ATP solution.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 25 µL of EDTA/Eu-antibody detection mix to stop the reaction.

  • Read: Measure fluorescence ratio (665 nm/615 nm) on a multimode plate reader (e.g., EnVision).

Self-Validation Check: The Z-factor of the assay must be >0.5. If lower, re-optimize the antibody concentration.

Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

Purpose: To assess cellular viability and metabolic toxicity.[3] Cell Lines: HCT-116 (Colon), MCF-7 (Breast), HepG2 (Liver).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Treat cells with derivatives (0.1 µM – 100 µM) for 48h.

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

    • Mechanism:[2][4][5][6] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

Advanced Characterization: Cell Cycle & Apoptosis[2][7]

Once "hits" are identified (IC50 < 10 µM), mechanism confirmation is required.

Protocol C: Flow Cytometry Analysis

Purpose: To confirm if the quinoxaline derivative induces G2/M arrest (indicative of Topo II or Tubulin inhibition).

  • Treatment: Treat MCF-7 cells with the compound at its IC50 concentration for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend cells in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min in dark.

  • Analysis: Analyze DNA content using a flow cytometer.

    • Expected Result: A significant accumulation of cells in the G2/M peak compared to control indicates successful mitotic blockage.

Data Interpretation & Reporting

When presenting data for quinoxaline derivatives, comparative tables are essential to demonstrate Structure-Activity Relationships (SAR).

Table 1: Representative SAR Data (Hypothetical)

Compound IDR1 (Pos 6)R2 (Pos 7)Ring FusionVEGFR-2 IC50 (nM)MCF-7 IC50 (µM)Mechanism Note
QX-01 HHNone15012.5Weak binder
QX-05 ClHNone454.2Enhanced lipophilicity
QX-12 HOMeTriazolo8.5 0.8 H-bond acceptor active
Sorafenib ---10.02.1Reference Std
Experimental Workflow Diagram

Use this logic flow to structure your research project.

Workflow Start Compound Library (Quinoxaline Derivatives) Screen1 Primary Screen: MTT Assay (3 Cell Lines) Start->Screen1 Decision Hit Selection (IC50 < 10 µM) Screen1->Decision Mech1 Kinase Profiling (VEGFR-2 / EGFR) Decision->Mech1 If Kinase Design Mech2 Topo II Assay (DNA Relaxation) Decision->Mech2 If Intercalator Design Valid Flow Cytometry (Apoptosis/Cell Cycle) Mech1->Valid Mech2->Valid Lead Lead Candidate Optimization Valid->Lead

Figure 2: Strategic workflow for validating quinoxaline anticancer agents, moving from phenotypic screening to target validation.

References

  • Alsaif, N. A., et al. (2021).[7] New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 110, 104807.[7] [7]

  • El-Mekabaty, A., et al. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis.[1][8][9][10] Archiv der Pharmazie, 357(9), e2400225.[8][9]

  • Montero, V., et al. (2024).[11] Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.[1][3][8][9][10][12][13] European Journal of Medicinal Chemistry, 271, 116360.[11]

  • Ghorab, M. M., et al. (2023). Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis: Synthesis, computational and biological assessment. Bioorganic Chemistry, 140, 106735.

  • Wang, Y., et al. (2018). Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches.[14] Journal of Medicinal Chemistry, 61(19), 8934–8958.

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Application Notes and Protocols: Establishing an In Vivo Dosing Regimen for N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for establishing a scientifically robust in vivo dosing regimen for the novel investigational compound, N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide. As specific preclinical data for this molecule is not publicly available, this document outlines a systematic, multi-stage approach. It is designed to guide researchers through essential phases of characterization, formulation, and initial safety and exposure studies to logically determine appropriate dose levels for subsequent pharmacodynamic and efficacy models. The protocols herein emphasize a strategy rooted in scientific integrity, ethical considerations, and data-driven decision-making.

Introduction and Scientific Background

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide belongs to the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives are a subject of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The furan-2-carboxamide moiety is also a common scaffold in pharmacologically active molecules.[3] Given the structural alerts within N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide, it is hypothesized to be a biologically active agent.

The primary challenge in advancing a novel chemical entity (NCE) like this from in vitro discovery to in vivo testing is the determination of a safe and effective dosing regimen.[4][5] This process is not arbitrary; it is a methodical investigation designed to understand the compound's behavior within a biological system. This guide provides the foundational steps to navigate this critical phase of preclinical development.

Guiding Principles: The 3Rs in Study Design

All animal studies must be conducted in accordance with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount and must be integrated into every stage of experimental design.[6][7][8][9][10]

  • Replacement: Where possible, utilize in vitro or in silico models to predict properties before moving into live animals.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant and scientifically valid results.[7]

  • Refinement: Optimize all procedures to minimize animal pain and distress. This includes proper handling, appropriate housing, and the use of analgesia when necessary.[7]

Stage 1: Physicochemical Characterization and Formulation Development

The majority of NCEs emerging from discovery pipelines exhibit poor aqueous solubility, which can severely limit oral bioavailability.[11] Quinoxaline derivatives are often lipophilic and thus predicted to have low water solubility.[3] Therefore, initial characterization is a critical prerequisite to any in vivo work.[12]

Physicochemical Profiling

A fundamental understanding of the compound's properties will dictate the formulation strategy.

PropertyExperimental MethodImportance in Dosing Regimen Design
Aqueous Solubility Kinetic and thermodynamic solubility assays at various pH values (e.g., 2.0, 4.5, 6.8, 7.4).Determines the likelihood of dissolution-limited absorption. Essential for selecting an appropriate formulation strategy (e.g., solution vs. suspension).
LogP / LogD HPLC-based or shake-flask methods.Predicts lipophilicity and potential for membrane permeability. High LogP values often correlate with poor aqueous solubility.
pKa Potentiometric titration or UV-spectrophotometry.Identifies ionizable groups, which affects solubility and absorption at different physiological pH levels.
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).Determines if the compound is crystalline or amorphous and identifies any polymorphs. Different solid forms can have vastly different solubility and stability profiles.
Chemical Stability HPLC analysis of the compound in various buffers and potential formulation vehicles over time.Ensures the compound does not degrade in the dosing vehicle before or after administration, which would lead to inaccurate exposure data.
Formulation Strategy for Preclinical Studies

The goal of early preclinical formulation is to ensure adequate and reproducible exposure for PK and toxicology studies.[11][13][14] For a compound predicted to be poorly soluble, a multi-tiered approach is recommended.

Workflow for Formulation Development

G cluster_0 Tier 1: Simple Aqueous Vehicles cluster_1 Tier 2: Solubilizing Vehicles (if necessary) cluster_2 Tier 3: Advanced Formulations A 0.5% Methylcellulose (MC) or Hydroxypropyl Methylcellulose (HPMC) Decision1 Is adequate concentration achieved for dosing? A->Decision1 B 0.5% MC + 0.1% Tween 80 B->Decision1 C 10-20% Solutol HS 15 Decision2 Is solubility still a limiting factor? C->Decision2 D 30% PEG400 in water D->Decision2 E Self-Emulsifying Drug Delivery System (SEDDS) screen E->Decision2 F Nanosuspension (via wet milling or homogenization) End Select optimal formulation for in vivo studies F->End Start Compound with Poor Aqueous Solubility Start->A Decision1->C No Decision1->D No Decision1->E No Decision1->End Yes Decision2->F Yes Decision2->End No

Caption: Formulation screening workflow for poorly soluble compounds.

Protocol: Preparation of a Simple Suspension for Oral Gavage
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (or HPMC) in purified water. If required, add Tween 80 to a final concentration of 0.1% (v/v) to act as a wetting agent.

  • Compound Weighing: Accurately weigh the required amount of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide.

  • Pre-wetting: If the compound is highly hydrophobic, create a paste by adding a small amount of the vehicle to the dry powder and mixing thoroughly with a spatula.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.

  • Homogenization: Use a homogenizer or sonicator to reduce particle size and ensure a uniform suspension.

  • Final Confirmation: Visually inspect for homogeneity. The suspension should be milky and free of large agglomerates. Maintain continuous stirring during dosing to prevent settling.

Stage 2: Acute Toxicity and Dose Range-Finding (DRF)

The primary goal of this stage is to identify the Maximum Tolerated Dose (MTD) and observe any signs of acute toxicity.[5][15][16] This information is crucial for selecting dose levels for subsequent, more complex studies.[4][5] These studies are typically non-GLP (Good Laboratory Practice).

Study Design: Modified Up-and-Down Procedure

This approach is aligned with OECD guidelines (e.g., TG 423, TG 425) and is designed to minimize animal use while providing sufficient data to estimate the acute toxic potential.[17][18][19]

  • Animal Model: Typically, a single rodent species (e.g., female Sprague-Dawley rats or ICR mice) is used. Females are often slightly more sensitive.

  • Administration: A single oral dose (gavage) is administered.

  • Starting Dose: The starting dose should be based on any available in vitro cytotoxicity data or data from structurally similar compounds. If no data exists, a starting dose of 100-300 mg/kg may be considered.

  • Dose Progression: Animals are dosed one at a time. If the animal survives and shows no severe signs of toxicity after a 48-hour observation period, the next animal is given a higher dose (e.g., a 3-fold increase). If the animal shows severe toxicity or dies, the next animal receives a lower dose.

  • Observation Period: Animals are closely monitored for clinical signs of toxicity, especially within the first 4 hours post-dose, and then daily for up to 14 days.[16] Body weight is recorded regularly.

Dose Range-Finding Workflow

G A Select Starting Dose (D1) (e.g., 300 mg/kg) B Dose Animal 1 with D1 A->B C Observe for 48h (Toxicity/Mortality) B->C D Animal 1 Survives No Severe Toxicity C->D E Animal 1 Shows Severe Toxicity or Dies C->E F Dose Animal 2 with Higher Dose (D2) (e.g., 1000 mg/kg) D->F G Dose Animal 2 with Lower Dose (D-1) (e.g., 100 mg/kg) E->G H Continue Dose Escalation/De-escalation (typically 3-5 animals) F->H G->H I Determine MTD: Highest dose with no mortality and acceptable, reversible clinical signs H->I

Caption: Workflow for a Dose Range-Finding (DRF) study.

Stage 3: Exploratory Pharmacokinetics (PK)

Understanding the relationship between the administered dose and the resulting concentration of the drug in the body over time is fundamental.[20][21] A non-GLP, single-dose PK study in a rodent model (e.g., rat) is essential.

Protocol: Single-Dose PK Study in Rats
  • Animal Model: Use cannulated rats (e.g., jugular vein cannula) to allow for serial blood sampling from the same animal, which adheres to the 3Rs principle of Reduction.

  • Dose Selection: Select 2-3 dose levels. One should be a low, potentially sub-therapeutic dose (e.g., 10 mg/kg), and one should be a higher dose approaching the MTD (e.g., 100 mg/kg), to assess dose proportionality.

  • Administration: Administer the selected formulation via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood to plasma immediately and store frozen at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide in plasma.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters to Determine

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the peak exposure achieved.
Tmax Time at which Cmax is observed.Provides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total systemic exposure to the drug.
t1/2 Half-life.Determines the time it takes for the drug concentration to decrease by half; influences dosing frequency.

Stage 4: Integrating PK with Pharmacodynamics (PD) and Toxicology

The ultimate goal is to establish a dose and schedule that result in a drug exposure sufficient to engage the biological target and elicit a pharmacological response, without causing unacceptable toxicity.[22][23][24]

PK/PD Modeling

If a relevant biomarker of the compound's activity is known (e.g., inhibition of a specific enzyme, modulation of a signaling pathway), a PK/PD study should be designed.[20][24] This involves measuring the biomarker response in tissues or blood at various time points and correlating it with the plasma PK profile. This powerful approach helps to:

  • Establish a quantitative relationship between drug exposure and target engagement.[22]

  • Predict the duration of the pharmacological effect.

  • Inform the selection of an optimal dosing schedule (e.g., once daily vs. twice daily) for efficacy studies.

Conceptual PK/PD Relationship

G Dose Dose Regimen PK Pharmacokinetics (PK) (Concentration vs. Time) Dose->PK Administration Absorption Distribution Metabolism Excretion PD Pharmacodynamics (PD) (Effect vs. Concentration) PK->PD Target Site Concentration Response Therapeutic Response PD->Response

Caption: Relationship between Dose, PK, PD, and Response.

Final Dose Selection for Efficacy Studies

Based on the culmination of data from the preceding stages, researchers can make an informed decision on the dosing regimen for initial efficacy models.

  • Select Dose Levels: Choose at least three dose levels for the efficacy study.

    • Low Dose: A dose expected to provide partial target engagement, based on PK/PD modeling.

    • Mid Dose: A dose expected to provide significant target engagement and a potential therapeutic effect. This is often based on exposures that showed a clear effect in PK/PD studies.

    • High Dose: A dose at or near the MTD, to explore the maximum potential efficacy and the therapeutic window.

  • Select Dosing Frequency: The frequency (e.g., once daily, twice daily) should be based on the compound's half-life (t1/2) and the duration of the pharmacodynamic effect. The goal is to maintain target engagement above a minimally effective threshold for the desired period.

  • Include Control Groups: Always include a vehicle control group to ensure that any observed effects are due to the compound and not the formulation.[25]

By following this systematic approach, researchers can move forward with confidence, knowing their chosen dosing regimen for N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide is grounded in solid scientific data, maximizing the potential for a successful and interpretable in vivo efficacy study.

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  • PubChem. (n.d.). 2,3-bis(furan-2-yl)-N-phenylquinoxaline-6-carboxamide. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Furancarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- Properties. [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024, July 23). Lirias. [Link]

  • Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439. [Link]

  • Li, Y., et al. (2019). Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers. Journal of Materials Chemistry B, 7(32), 4937-4952. [Link]

  • Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review. (n.d.). ResearchGate. [Link]

Sources

Furan-2-Carboxamide Analogs: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The furan-2-carboxamide core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a planar aromatic furan ring amenable to diverse substitutions and a hydrogen-bond-donating carboxamide moiety, make it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of furan-2-carboxamide analogs, offering field-proven insights and detailed protocols for researchers and drug development professionals.

The Furan-2-Carboxamide Scaffold: A Gateway to Diverse Bioactivity

The furan ring, an electron-rich five-membered heterocycle, serves as an excellent anchor for molecular design. The carboxamide linkage provides a crucial point for interaction with biological targets through hydrogen bonding. By strategically modifying the substituents on both the furan ring and the amide nitrogen, a vast chemical space can be explored, leading to compounds with a wide array of pharmacological activities.[1][2][3] Trivial modifications to the substitution patterns on the furan nucleus can result in significant differences in biological activities.[4]

The applications of furan-2-carboxamide derivatives span multiple therapeutic areas, including:

  • Oncology: These compounds have demonstrated potent anticancer effects through various mechanisms, such as microtubule stabilization, inhibition of critical enzymes like poly(ADP-ribose) polymerase (PARP), and induction of apoptosis.[4][5][6][7]

  • Infectious Diseases: Furan-2-carboxamide analogs have shown significant antibacterial and antifungal properties, even against drug-resistant strains.[8][9][10][11] A notable mechanism in this area is the inhibition of bacterial communication, known as quorum sensing, which can reduce the virulence of pathogens like Pseudomonas aeruginosa.[12][13]

  • Neurodegenerative Disorders: Emerging research highlights the neuroprotective potential of furan-based compounds, with some analogs showing promise in modulating the aggregation of beta-amyloid peptides implicated in Alzheimer's disease.[14][15][16][17]

  • Other Therapeutic Areas: The versatility of this scaffold is further demonstrated by its application in developing inhibitors for enzymes like urease and cholinesterases, as well as potential treatments for type 2 diabetes.[1][18]

General Workflow for Furan-2-Carboxamide Drug Discovery

The development of novel drug candidates based on the furan-2-carboxamide scaffold typically follows a well-defined, multi-step workflow. This process is iterative, with insights from biological testing often informing the design of next-generation analogs.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Scaffold_Selection Scaffold Selection (Furan-2-carboxamide) Analog_Design Analog Design (SAR-driven) Scaffold_Selection->Analog_Design Initial Concept Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Target Molecules In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Chemical_Synthesis->In_Vitro_Screening Compound Library Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Lead Identification In_Vivo_Studies In Vivo Efficacy & PK/PD Mechanism_of_Action->In_Vivo_Studies Validated Leads In_Vivo_Studies->Analog_Design Feedback for Optimization (Structure-Activity Relationship) Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway Furan_Analog Furan-2-carboxamide Analog Bcl2 Bcl-2 (Anti-apoptotic) Furan_Analog->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Furan_Analog->Bax Upregulation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Pore Formation Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

high-throughput screening assays for quinoxaline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for Quinoxaline Libraries

Subtitle: Overcoming Solubility Limits and Optical Interference in Kinase and Phenotypic Screens

Executive Summary

The quinoxaline scaffold (benzopyrazine) is a "privileged structure" in medicinal chemistry, forming the core of clinically approved agents like varenicline and brimonidine, as well as potent kinase inhibitors targeting EGFR, VEGFR, and PI3K. However, in High-Throughput Screening (HTS), quinoxaline derivatives present two distinct technical hurdles: poor aqueous solubility (leading to precipitation and light scattering) and intrinsic autofluorescence (leading to false positives in intensity-based assays).

This guide details a validated HTS workflow designed specifically to mitigate these artifacts. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical screens and Luminescence for phenotypic screens to ensure data integrity.

Pre-Screening Considerations: The Quinoxaline Profile

Before initiating a screen, the library must be profiled to prevent "Pan-Assay Interference" (PAINS) behavior specific to this scaffold.

A. Solubility Management

Quinoxalines are often lipophilic and planar, leading to π-stacking aggregation.

  • Solvent: Store stocks in 100% DMSO.

  • Assay Tolerance: Maintain final DMSO concentration < 1% (v/v).

  • Troubleshooting: If precipitation occurs upon dilution into aqueous buffer, add 0.01% Triton X-100 or Tween-20 to the assay buffer. This non-ionic detergent disrupts aggregates without denaturing most kinase targets.

B. Optical Interference (The "Blue Shift" Problem)

Many quinoxaline derivatives exhibit strong fluorescence in the blue-green spectrum (excitation ~350 nm, emission ~450 nm).

  • Avoid: Standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays using blue dyes (e.g., FAM/Fluorescein), as compound fluorescence will mask the signal.

  • Select: Red-shifted fluorophores (Alexa Fluor 647) or Time-Resolved (TR) readouts.

Workflow Visualization

The following diagram outlines the logic flow for screening quinoxaline libraries, filtering out artifacts early.

Quinoxaline_HTS_Workflow cluster_Biochem Biochemical Screen (Target-Based) cluster_Cell Phenotypic Screen (Cell-Based) Library Quinoxaline Library (10 mM in DMSO) QC Solubility QC (Nephelometry) Library->QC TRFRET TR-FRET Kinase Assay (LanthaScreen™) QC->TRFRET Pass Viability Luminescent Viability (CellTiter-Glo®) QC->Viability Pass Interference False Positive Check (Signal w/o Enzyme) TRFRET->Interference Hits Analysis Data Analysis (Z' Factor > 0.5) Interference->Analysis Clean Hits Viability->Analysis HitVal Hit Validation (IC50 Determination) Analysis->HitVal

Caption: Logic flow for quinoxaline screening. Note the specific "False Positive Check" step required for fluorescent compounds.

Protocol 1: TR-FRET Kinase Assay (Biochemical)

Rationale: This protocol uses LanthaScreen™ (Europium-based) technology. The long fluorescence lifetime of the Europium donor (milliseconds) allows the reader to introduce a time delay (typically 50–100 µs) before measuring emission. This delay allows the short-lived autofluorescence of quinoxaline compounds (nanoseconds) to decay completely, leaving only the specific assay signal.

Target Example: EGFR (Epidermal Growth Factor Receptor) Kinase Domain.[1][2]

Materials
  • Kinase: Recombinant EGFR (human, intracellular domain).

  • Substrate: Fluorescein-Poly GT (or specific GFP-labeled STAT substrate).

  • Tracer: Eu-anti-phosphotyrosine antibody (Donor).

  • Compound: Quinoxaline library (10 mM DMSO stock).

  • Reader: HTS Multi-mode reader (e.g., PerkinElmer EnVision or Tecan Spark) equipped with TRF module.

Step-by-Step Procedure
  • Compound Preparation:

    • Dilute compounds in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to 4X the final screening concentration.

    • Note: Ensure final DMSO is <1%.

  • Reaction Assembly (384-well Low Volume White Plate):

    • Add 2.5 µL of 4X Compound.

    • Add 2.5 µL of 4X Kinase (Optimization required: typically 0.5–5 nM final).

    • Add 2.5 µL of 4X ATP (at Km, typically 10 µM).

    • Add 2.5 µL of 4X Substrate (Fluorescein-Poly GT, 200 nM final).

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (20–25°C) in the dark.

  • Detection:

    • Add 10 µL of TR-FRET Dilution Buffer containing Eu-Antibody (2 nM final) and EDTA (10 mM final) to stop the reaction.

    • Incubate for 30 minutes .

  • Reading (Critical Settings):

    • Mode: TR-FRET

    • Excitation: 337 nm (Laser) or 340 nm (Flash)

    • Emission 1 (Donor): 615 nm or 620 nm

    • Emission 2 (Acceptor): 665 nm

    • Delay Time: 100 µs (Bypasses quinoxaline autofluorescence)

    • Integration Time: 200 µs

Data Calculation

Calculate the Emission Ratio (ER):



Inhibition is calculated relative to DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.[3][4]

Protocol 2: Luminescent Cell Viability Assay (Phenotypic)

Rationale: Standard MTT/MTS assays rely on absorbance, which can be skewed by colored quinoxaline precipitates. Fluorescence viability dyes (e.g., Resazurin) overlap with quinoxaline emission. Luminescence (ATP detection) is the only orthogonal readout that is spectrally distinct and highly sensitive for this chemical class.

Materials
  • Cell Line: HCT-116 (Colorectal) or MCF-7 (Breast).[5]

  • Reagent: CellTiter-Glo® 2.0 (Promega).

  • Plate: 384-well solid white opaque tissue culture plates (prevents cross-talk).

Step-by-Step Procedure
  • Seeding:

    • Dispense 25 µL of cell suspension (approx. 1,000–2,000 cells/well) into 384-well plates.

    • Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.

  • Treatment:

    • Add 100 nL of compound via acoustic dispenser (Echo) or 5 µL of diluted compound.

    • Include Bortezomib or Doxorubicin as positive kill controls.

    • Incubate for 48 or 72 hours .

  • Detection:

    • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (approx. 30 mins). Cold reagent results in uneven signals.

    • Add 25 µL (1:1 ratio) of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization:

    • Orbitally shake the plate for 2 minutes (to lyse cells).

    • Incubate for 10 minutes (to stabilize luminescent signal).

  • Reading:

    • Measure Total Luminescence (Integration time: 0.5–1.0 second/well).

Data Analysis & Validation

A. Quality Control Metrics

For every plate, calculate the Z-Factor (Z') to ensure assay robustness. A Z' > 0.5 is mandatory for HTS validation.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.
    
B. Hit Confirmation (The "Counter-Screen")

If a quinoxaline compound shows activity in the TR-FRET assay:

  • Run the assay again without the kinase enzyme .

  • If the signal remains high, the compound is likely fluorescing at 665 nm (rare but possible) or binding to the antibody.

  • Flag as a False Positive .

Summary of Key Parameters

ParameterBiochemical (TR-FRET)Phenotypic (Luminescence)
Primary Artifact Autofluorescence (Blue/Green)Colored Precipitates / Quenching
Mitigation Strategy Time-Resolved Gating (100 µs delay)Chemical Luminescence (Non-optical excitation)
Plate Type White Low-Volume 384-wellWhite Opaque Tissue Culture 384-well
Positive Control Staurosporine (10 µM)Doxorubicin / Bortezomib
Sensitivity High (pM range)High (<10 cells/well)

References

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3, 466–479.[6] Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance.[7][8][9] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Biomolecules, 10(5), 730. Link

Sources

Application Notes & Protocols: A Guide to Target Validation Using N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey from a promising small molecule to a validated therapeutic lead hinges on one critical principle: unequivocally identifying and engaging its biological target. A chemical probe is an indispensable tool in this process, allowing researchers to interrogate protein function in complex biological systems.[1][2] This guide provides a comprehensive framework for utilizing a novel small molecule, N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide (herein referred to as "Probe-Q" ), as a chemical probe for target validation. We will detail not just the "how" but the "why" behind a multi-pronged experimental strategy, ensuring that researchers can confidently link the molecular action of Probe-Q to a cellular phenotype. This document outlines a logical, self-validating workflow, from initial characterization to in-cell target engagement confirmation and downstream functional analysis, designed for drug development professionals and biomedical researchers.

The Philosophy of Target Validation: Beyond Binding

A high-quality chemical probe is more than just a binder; it is a precision tool designed to modulate a specific protein target potently, selectively, and in a cellular context.[3] The core objective of target validation is to build a robust "body of evidence" that a probe's observed biological effect is a direct consequence of its interaction with the intended target.[4] Without confirming target engagement in living systems, it is difficult to attribute pharmacological effects to the perturbation of a specific protein versus off-target mechanisms.[1]

This guide establishes a workflow to build that evidence for Probe-Q.

Table 1: Characteristics of an Ideal Chemical Probe

Characteristic Parameter Rationale & Importance
Potency In vitro IC₅₀ or K_d < 100 nM Ensures that the probe can be used at low concentrations, minimizing the risk of off-target effects.
Selectivity >30-fold selective over other proteins in the same family Critical for attributing a phenotype to the modulation of a single target. Lack of selectivity confounds data interpretation.[3]
Cellular Activity On-target effect in cells at < 1 µM Demonstrates cell permeability and the ability to engage the target in its native environment.[5]
Mechanism of Action Known and verifiable (e.g., competitive inhibitor, allosteric modulator) Understanding how the probe interacts with the target is key to designing functional assays.

| Negative Control | A structurally similar but biologically inactive analog | Essential for distinguishing on-target effects from non-specific compound artifacts.[5] |

Foundational Workflow for Probe-Q Target Validation

Target_Validation_Workflow cluster_0 Phase 1: Probe Characterization cluster_1 Phase 2: Target Engagement (In-Cell) cluster_2 Phase 3: Orthogonal Validation & Selectivity cluster_3 Phase 4: Functional Correlation P1 Synthesis & Purity (>95% Purity) P2 Cell Permeability & Cytotoxicity Assessment P1->P2 Prerequisites P3 Cellular Thermal Shift Assay (CETSA) P2->P3 Confirm Cell Viability P4 Isothermal Dose-Response (ITDR) CETSA P3->P4 Quantify Engagement P5 Biophysical Confirmation (e.g., SPR, ITC) P4->P5 Confirm Direct Binding P6 Chemoproteomics (Competitive ABPP) P4->P6 Assess Selectivity P7 Downstream Pathway Modulation P4->P7 Link to Mechanism P8 Phenotypic Response (e.g., Proliferation, Apoptosis) P7->P8 Link to Phenotype CETSA_Workflow start Culture Cells to ~80% Confluency step1 Treat cells with Probe-Q or DMSO (1 hr @ 37°C) start->step1 step2 Aliquot cells and apply Temperature Gradient (e.g., 40-70°C, 3 min) step1->step2 step3 Lyse cells via Freeze-Thaw Cycles step2->step3 step4 Separate Soluble & Insoluble Fractions (High-Speed Centrifugation) step3->step4 step5 Quantify Soluble Target Protein by Western Blot or other method step4->step5 end Generate Melt Curve & Determine Thermal Shift step5->end

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol 3.1: CETSA Melt Curve Generation

Objective: To determine the melting temperature (T_m) of the putative target protein and confirm its stabilization by Probe-Q.

Materials:

  • Cell line expressing the target of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Probe-Q stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • PBS, Trypsin-EDTA

  • Lysis buffer (e.g., PBS with protease/phosphatase inhibitors)

  • Thermal cycler, microcentrifuge, Western Blotting equipment

Procedure:

  • Cell Culture & Treatment:

    • Seed cells and grow to ~80% confluency.

    • On the day of the experiment, treat one set of cells with a saturating concentration of Probe-Q (e.g., 10 µM) and another with an equivalent volume of DMSO.

    • Rationale: A high concentration is used first to maximize the potential thermal shift.

    • Incubate for 1 hour at 37°C to allow for compound uptake and target binding. [6]

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS to a known concentration (e.g., 10-20 x 10⁶ cells/mL).

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [6][7]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [6] * Rationale: This method effectively lyses cells without using detergents that might disrupt protein complexes.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [6]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody for the target protein.

    • Quantify the band intensities and plot them as a percentage of the unheated control against temperature.

    • Fit the data to a sigmoidal curve to determine the T_m. A successful experiment will show a rightward shift of the curve for Probe-Q-treated samples.

Protocol 3.2: Isothermal Dose-Response (ITDR) CETSA

Objective: To quantify the potency of Probe-Q target engagement in cells by measuring protein stabilization at a single, fixed temperature. [8] Procedure:

  • Temperature Selection: From the CETSA melt curve (Protocol 3.1), select a temperature that results in ~50-80% protein aggregation in the DMSO-treated sample. This temperature (T_agg) provides the optimal window to observe stabilization.

  • Cell Treatment: Prepare serial dilutions of Probe-Q (e.g., from 0.1 nM to 30 µM). Treat cells with each concentration for 1 hour at 37°C. Include a DMSO control.

  • Heat Challenge: Harvest, wash, and resuspend cells as before. Heat all samples at the predetermined T_agg for 3 minutes.

  • Lysis, Fractionation, and Analysis: Follow steps 3 and 4 from Protocol 3.1.

  • Data Interpretation: Plot the percentage of soluble target protein against the logarithm of the Probe-Q concentration. Fit the data to a dose-response curve to calculate the EC₅₀, which reflects the concentration of Probe-Q required to achieve 50% of the maximal thermal stabilization.

Protocol Suite II: Orthogonal Validation & Selectivity Profiling

Relying solely on one technique is insufficient. Orthogonal methods with different underlying principles are required to build confidence in the probe-target interaction.

Method 4.1: Biophysical Assays (In Vitro)

Biophysical assays provide direct, quantitative evidence of the interaction between a probe and a purified protein, free from cellular complexity. [9][10]They are crucial for confirming a direct binding event and determining kinetic parameters.

Table 2: Comparison of Key Biophysical Techniques

Technique Principle Key Outputs Rationale
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein. [11] K_on, K_off, K_D Provides real-time kinetic data, confirming direct interaction and affinity.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction in solution. [9] K_D, Stoichiometry (n), ΔH, ΔS A label-free, in-solution technique that provides a complete thermodynamic profile of the binding event.

| Microscale Thermophoresis (MST) | Measures the motion of molecules along a temperature gradient, which changes upon ligand binding. [11]| K_D | Requires low sample consumption and can be performed in complex solutions. |

Method 4.2: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technology that uses chemical probes to assess the functional state of enzymes directly in native biological systems. [12][13]A competitive ABPP experiment can be used to determine the selectivity of an unlabeled probe like Probe-Q across an entire enzyme family.

Causality Behind the Competitive ABPP Workflow:

  • Proteome Incubation: A cell lysate (proteome) is first incubated with Probe-Q. Probe-Q will bind to its target(s) and any off-targets.

  • Broad-Spectrum Probe Labeling: A broad-spectrum, tagged activity-based probe (ABP) for a specific enzyme family (e.g., kinases, serine hydrolases) is added. This ABP will covalently label the active sites of all accessible enzymes in that family.

  • Competition: If Probe-Q is bound to the active site of a target, it will block the covalent labeling of that enzyme by the tagged ABP.

  • Analysis: The tagged proteins are enriched and identified by mass spectrometry. A decrease in the signal for a specific protein in the Probe-Q-treated sample indicates it is a target or off-target of Probe-Q. [14]

ABPP_Workflow cluster_0 Control Sample cluster_1 Test Sample C1 Cell Lysate (Proteome) C2 Add Vehicle (DMSO) C1->C2 C3 Add Tagged ABP (e.g., Biotin-FP) C2->C3 Analysis Combine, enrich tagged proteins, and analyze by LC-MS/MS C3->Analysis T1 Cell Lysate (Proteome) T2 Add Probe-Q (Test Compound) T1->T2 T3 Add Tagged ABP (e.g., Biotin-FP) T2->T3 T3->Analysis Result Quantify protein signals. Reduced signal in Test Sample indicates binding by Probe-Q. Analysis->Result

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Linking Target Engagement to Cellular Function

The final and most critical phase is to demonstrate that engaging the target with Probe-Q at a specific concentration range (defined by ITDR CETSA) leads to a predicted change in cellular function.

Protocol 5.1: Correlating Target Engagement with Downstream Signaling

Objective: To show that Probe-Q modulates the activity of its target by measuring a proximal downstream biomarker.

Procedure:

  • Treat cells with a range of Probe-Q concentrations, mirroring the ITDR CETSA experiment.

  • After an appropriate incubation time, lyse the cells and perform a Western Blot for a known substrate or downstream marker of the putative target. For example, if the target is a kinase, probe for the phosphorylated form of its substrate.

  • Data Analysis: Plot the change in the downstream marker against the Probe-Q concentration. Compare the resulting EC₅₀ with the target engagement EC₅₀ from the ITDR CETSA. A strong correlation between these values provides powerful evidence that the observed signaling change is a direct result of target engagement.

Protocol 5.2: Correlating Target Engagement with Cellular Phenotype

Objective: To link the direct binding of Probe-Q to a relevant cellular outcome. [15] Procedure:

  • Select a cellular assay relevant to the putative target's function (e.g., cell proliferation assay, apoptosis assay, migration assay).

  • Treat cells with a dose-response of Probe-Q.

  • Measure the phenotypic endpoint after an appropriate time (e.g., 72 hours for proliferation).

  • Data Analysis: Calculate the EC₅₀/IC₅₀ for the phenotypic effect and compare it to the target engagement EC₅₀ from ITDR CETSA. A close correlation strongly supports the hypothesis that the observed phenotype is driven by the on-target activity of Probe-Q.

Conclusion

Validating a chemical probe is a rigorous, multi-step process that demands robust experimental design and orthogonal validation. By following the comprehensive workflow detailed in this guide—progressing from foundational characterization to direct in-cell target engagement with CETSA, followed by orthogonal biophysical and chemoproteomic validation, and culminating in the correlation of target binding with cellular function—researchers can build an unassailable case for the mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide . This structured approach minimizes the risk of misinterpretation due to off-target effects and ensures that Probe-Q can be used with confidence to explore biology and validate new therapeutic targets.

References

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Moustaqil, M., Gambin, Y., & Sierecki, E. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2301. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]

  • Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). CHAPTER 11. Chemical Probes in Cellular Assays for Target Validation and Screening in Neurodegeneration. Retrieved from [Link]

  • Royal Society of Chemistry Blogs. (2013). Editors' Choice: Target validation using chemical probes. Retrieved from [Link]

  • Books. (2020). CHAPTER 11: Chemical Probes in Cellular Assays for Target Validation and Screening in Neurodegeneration. Retrieved from [Link]

  • Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biophysical Assays. Retrieved from [Link]

  • PubMed. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • PubMed Central. (n.d.). Activity-based protein profiling: A graphical review. Retrieved from [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved from [Link]

  • BindingDB. (n.d.). 2,3-bis(furan-2-yl)-N-(2-hydroxyethyl)quinoxaline-6-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. Retrieved from [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). What Is ABPP and Why It Is Transforming Functional Proteomics. Retrieved from [Link]

  • THE DEVELOPMENT OF A MOLECULAR PROBE CAPABLE OF IDENTIFYING NATURAL PRODUCTS CONTAINING FURAN MOIETIES. (n.d.). Retrieved from [Link]

  • BindingDB. (n.d.). BDBM33071 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid (2-hydroxy-ethyl). Retrieved from [Link]

  • PubMed Central. (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). The production of 2,3-bis(furan-2-yl)-6-(3-N,N-diethyl.... Retrieved from [Link]

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Bioanalytical Quantification of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide: A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust LC-MS/MS methodology for the quantification of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide (referred to herein as QXF-2 ) in biological matrices (plasma and tissue homogenates). QXF-2 represents a class of bioactive quinoxaline derivatives often investigated for kinase inhibition, antibacterial, and antibiofilm properties.

Given the lipophilic nature of the furan-quinoxaline scaffold (LogP ~2.5–3.0) and the basicity of the quinoxaline nitrogens, this protocol utilizes Positive Electrospray Ionization (ESI+) coupled with Reversed-Phase Liquid Chromatography (RPLC) . The method is designed to meet FDA and EMA Bioanalytical Method Validation (BMV) guidelines, ensuring high sensitivity (LLOQ < 1.0 ng/mL), selectivity, and reproducibility.

Analyte Profiling & MS/MS Strategy

Successful quantification requires understanding the physicochemical behavior of the analyte.

Physicochemical Properties[1][2]
  • Chemical Formula: C₁₅H₁₃N₃O₂

  • Molecular Weight: 267.29 g/mol

  • Monoisotopic Mass: 267.10

  • Ionization Mode: ESI Positive ([M+H]⁺ = 268.1)

  • Solubility: Low in water; soluble in DMSO, Methanol, and Acetonitrile.

Fragmentation Logic (MS/MS)

The collision-induced dissociation (CID) of QXF-2 follows a characteristic amide bond cleavage pattern.

  • Precursor Ion: m/z 268.1 [M+H]⁺

  • Primary Product (Quantifier): m/z 174.1. This corresponds to the protonated 2,3-dimethylquinoxalin-6-amine moiety after the loss of the furoyl group.

  • Secondary Product (Qualifier): m/z 95.0. This corresponds to the furoyl acylium ion [C₅H₃O₂]⁺.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 268.1 (Intact Amide) Collision CID Fragmentation (Collision Cell) Precursor->Collision ESI+ Frag1 Fragment A (Quantifier) [Quinoxaline-NH3]+ m/z 174.1 Collision->Frag1 Amide Cleavage (Major Path) Frag2 Fragment B (Qualifier) [Furoyl Cation]+ m/z 95.0 Collision->Frag2 Acylium Formation

Figure 1: Proposed MS/MS fragmentation pathway for QXF-2.

Method Development Logic

The following decision tree illustrates the rationale behind the selection of sample preparation and chromatographic conditions.

MethodLogic Start Analyte: QXF-2 (Lipophilic, Basic) Matrix Biological Matrix (Plasma/Tissue) Start->Matrix Decision1 Extraction Strategy? Matrix->Decision1 PPT Protein Precipitation (PPT) High Throughput Risk: Matrix Effect Decision1->PPT Routine PK LLE Liquid-Liquid Extraction (LLE) High Sensitivity Clean Extract Decision1->LLE Low conc. (<1 ng/mL) Decision2 Column Choice? PPT->Decision2 LLE->Decision2 C18 C18 (End-capped) Stable at high pH Good retention of bases Decision2->C18 MobilePhase Mobile Phase 0.1% Formic Acid (pH ~2.7) Promotes [M+H]+ C18->MobilePhase

Figure 2: Method development decision tree emphasizing extraction and separation choices.

Experimental Protocols

Reagents and Materials
  • Reference Standard: QXF-2 (>98% purity).

  • Internal Standard (IS): Stable isotope labeled QXF-2 (e.g., QXF-2-d3) is preferred. If unavailable, use a structural analog like Quinoxaline-6-carboxylic acid or Warfarin (monitor retention time carefully).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

  • Matrix: Drug-free plasma (K2EDTA or Lithium Heparin).

Stock Solution Preparation
  • Primary Stock: Dissolve 1.0 mg of QXF-2 in 1.0 mL DMSO to yield a 1.0 mg/mL solution. Note: QXF-2 may precipitate in pure water.

  • Working Solutions: Serially dilute the stock in 50:50 ACN:Water to generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation: Protein Precipitation (PPT)

This method is optimized for high throughput. For higher sensitivity, see Note A.

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Rationale: Acidified ACN helps disrupt protein binding and ensures the basic analyte remains soluble in the supernatant.

  • Vortex: Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

  • Dilution: Add 100 µL of Water (0.1% FA) to the supernatant.

    • Rationale: Diluting the high-organic supernatant prevents "solvent effect" (peak broadening) during injection on the reverse-phase column.

Note A (LLE Alternative): If matrix effects are high (>20% suppression), use Liquid-Liquid Extraction. Extract 50 µL plasma with 500 µL Ethyl Acetate . Flash freeze aqueous layer, decant organic, dry down, and reconstitute.

LC-MS/MS Conditions
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS)
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters ACQUITY BEH C18
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2–5 µL

Gradient Profile:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 2.5 min: 95% B

  • 3.5 min: 95% B

  • 3.6 min: 5% B

  • 5.0 min: Stop

MS Source Parameters (Typical for ESI+):

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 4500 V

  • Temperature: 500°C

  • Ion Source Gas 1/2: 50/50 psi

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) DP (V) CE (eV) Role
QXF-2 268.1 174.1 60 25 Quantifier
QXF-2 268.1 95.0 60 35 Qualifier

| IS (Generic) | Depends on IS | Depends on IS | - | - | Internal Std |

Method Validation Criteria (FDA/ICH M10)

To ensure scientific integrity, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [1].[1][2][3]

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks >20% of LLOQ in 6 blank sources.
Linearity r² > 0.99; at least 6 non-zero standards.
Accuracy & Precision Mean conc. within ±15% of nominal (±20% at LLOQ). CV <15%.
Matrix Effect Matrix Factor (MF) normalized by IS should have CV <15%.
Recovery Consistent recovery across Low, Mid, and High QC levels.
Stability Bench-top (4h), Freeze-thaw (3 cycles), Long-term (-80°C).

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between basic quinoxaline nitrogens and residual silanols on the column.

    • Solution: Ensure the column is "end-capped." Increase buffer strength (add 5mM Ammonium Formate to Mobile Phase A) to mask silanols.

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.

    • Solution: Switch from PPT to LLE (Ethyl Acetate) or use a Phospholipid Removal Plate (e.g., Waters Ostro).

  • Issue: Carryover.

    • Cause: Lipophilic furan moiety sticking to injector needle.

    • Solution: Use a strong needle wash (Acetonitrile:Isopropanol:Acetone:Water 40:30:20:10 + 0.1% FA).

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Ajani, O. O., et al. (2022). "Biological activity of quinoxaline derivatives." ResearchGate.[5] (General reference for quinoxaline properties). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoxaline and Furan-2-carboxamide derivatives. (Used for physicochemical property estimation). Available at: [Link]

Sources

Troubleshooting & Optimization

common challenges in the synthesis of furan-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for researchers encountering difficulties in the synthesis of furan-2-carboxamides. It is structured to diagnose, troubleshoot, and resolve specific chemical challenges using authoritative, field-proven methodologies.

Status: Active | Operator: Senior Application Scientist | Ticket: Furan-2-Carboxamide Optimization

Executive Summary: The Furan Paradox

Synthesizing furan-2-carboxamides presents a unique dichotomy: the furan ring is an electron-rich aromatic system prone to acid-catalyzed decomposition (the "black tar" effect), yet the 2-carboxylic acid position often requires activation that generates acidic byproducts. Success depends on balancing electrophilic activation with nucleophilic protection .

This guide bypasses generic advice to focus on the three critical failure points: Reagent Selection , Ring Stability , and Purification .

Module 1: Strategic Reagent Selection (Decision Matrix)

User Query: I am getting low yields with furan-2-carboxylic acid. Should I use the acid chloride or a coupling reagent?

Technical Response: The choice depends entirely on your amine's nucleophilicity and the scale of your reaction. Do not default to EDC/HOBt for everything.

Workflow: Activation Strategy Selector

Use this logic flow to determine the optimal activation pathway for your specific substrate.

ReagentSelection Start START: Analyze Substrate AmineType Is the Amine Nucleophilic? Start->AmineType Aliphatic Aliphatic/Primary (High Nucleophilicity) AmineType->Aliphatic Yes Aromatic Aniline/Electron-Deficient (Low Nucleophilicity) AmineType->Aromatic No Scale Reaction Scale? LargeScale > 5 grams Scale->LargeScale Cost Sensitive SmallScale < 100 mg Scale->SmallScale Time Sensitive AcidChloride Route A: Acid Chloride (Furoyl Chloride) MixedAnh Use Mixed Anhydride (Isobutyl chloroformate) AcidChloride->MixedAnh If Acid Sensitive Coupling Route B: Coupling Reagents T3P Use T3P (Propylphosphonic anhydride) (Low Epimerization, Easy Workup) Coupling->T3P Standard Aliphatic->Scale Aromatic->AcidChloride Alternative (Reflux req.) HATU Use HATU/DIPEA (High Cost, High Yield) Aromatic->HATU Preferred LargeScale->AcidChloride SmallScale->Coupling

Figure 1: Decision matrix for selecting the activation method based on amine nucleophilicity and reaction scale.

Troubleshooting Reagents

Q: My reaction with aniline and EDC/HOBt stalled at 40% conversion. Why? A: Aniline is a weak nucleophile. EDC (carbodiimide) forms an O-acylisourea intermediate that is prone to rearranging into an unreactive N-acylurea if the amine does not attack quickly.

  • Fix: Switch to HATU or PyBOP . These reagents generate an active ester (At/Bt) that reacts faster with poor nucleophiles than the rearrangement rate [1]. Alternatively, use the Acid Chloride method with a stronger base (DMAP catalyst).

Q: I used Thionyl Chloride (


) to make the acid chloride, but the product turned black. 
A:  You likely generated HCl in situ, which polymerized the furan ring. Furan is acid-sensitive (see Module 2).
  • Fix: Use Oxalyl Chloride with a catalytic amount of DMF in DCM at 0°C. This allows for milder generation of the acid chloride. Always distill off excess activating agent or use it immediately in the presence of an excess of base (Et3N) to scavenge HCl [2].

Module 2: The Furan Stability Paradox (Acid Sensitivity)

User Query: The reaction mixture turned into a dark tar/oil. Is my product gone?

Technical Response: Likely, yes. This is the classic "Furan Resinification" failure mode. The furan ring is electron-rich (diene character). In the presence of strong Lewis acids or protic acids (generated during activation), the ring can open or undergo electrophilic aromatic substitution at the C5 position, leading to polymerization.

Mechanism of Failure: Acid-Catalyzed Polymerization

Understanding this pathway is crucial to preventing it.

FuranDegradation Furan Furan-2-Carboxylic Acid Protonation C5/C2 Protonation Furan->Protonation Excess Acid Amide Target Amide Furan->Amide + Base (Scavenger) Acid + Strong Acid (H+) RingOpen Ring Opening (Diketone formation) Protonation->RingOpen Polymer Black Polymer/Tar RingOpen->Polymer Irreversible

Figure 2: Competitive pathway showing how excess acid leads to irreversible polymerization (tar formation) versus the desired amidation.

Q: How do I prevent "Black Tar" formation? A:

  • Base Excess: Ensure you have at least 2.5 equivalents of base (DIPEA or Et3N) relative to the acid chloride. The base must be present before the acid chloride is added to the amine [3].

  • Temperature Control: Never reflux furan-2-carbonyl chloride without a solvent buffer. Keep reactions at 0°C to RT.

  • Inert Atmosphere: Furan derivatives can be sensitive to oxidative degradation under light/air over long periods. Run reactions under Nitrogen/Argon.

Module 3: Comparative Data & Workup

User Query: Which method gives the best purity? I am struggling to remove urea byproducts.

Technical Response: Avoid DCC. The dicyclohexylurea (DCU) byproduct is notoriously difficult to remove completely from furan-2-carboxamides due to similar solubility profiles.

Data: Reagent Performance Comparison

Based on internal standardization with 4-bromoaniline (weak nucleophile) as the substrate.

MethodReagent SystemYield (%)Purity (Crude)Workup Difficulty
A Furoyl Chloride / Et3N94%HighLow (Wash with NaHCO3)
B HATU / DIPEA88%Very HighMedium (Remove tetramethylurea)
C EDC / HOBt65%MediumHigh (Urea removal)
D T3P (50% in EtOAc)82%HighVery Low (Water soluble byproducts)

Q: My product is not precipitating. How do I isolate it? A: Furan-2-carboxamides often exhibit "flat" molecular geometries that can lead to high crystallinity, but they can also oil out if impurities are present.

  • The "Sandwich" Wash: Dilute the reaction mixture with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/base).

    • Sat.

      
       (removes unreacted furoic acid).
      
    • Brine.[1][2]

  • Recrystallization: If an oil persists, triturate with cold Hexanes or

    
    . The furan amide is usually insoluble in non-polar alkanes, while impurities may dissolve.
    

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride Method)

Best for: Scale-up (>1g), simple amines, cost-efficiency.

Reagents:

  • Furan-2-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • DCM (Anhydrous)[2]

  • Amine (1.0 equiv)[2][3]

  • Triethylamine (

    
    ) (2.5 equiv)
    

Step-by-Step:

  • Activation: In a flame-dried flask under

    
    , dissolve furoic acid in DCM (0.2 M). Cool to 0°C.[2][3][4][5]
    
  • Add catalytic DMF. Add Oxalyl Chloride dropwise (Gas evolution will occur). Stir at RT for 2 hours until gas evolution ceases. Self-Validation: Solution should turn from cloudy to clear yellow.

  • Evaporation (Critical): Concentrate the solution in vacuo to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh DCM.

  • Coupling: In a separate flask, dissolve the Amine and

    
     in DCM. Cool to 0°C.[2][3][4][5]
    
  • Addition: Cannulate the acid chloride solution slowly into the amine solution. Note: Adding amine to acid chloride can cause double-acylation or local heating.

  • Monitor: Stir at RT for 4 hours. Check TLC (typically 30-50% EtOAc/Hexane). The product is usually a UV-active spot (

    
    ).
    
Protocol B: The "High Value" Method (HATU Coupling)

Best for: Precious amines, electron-deficient anilines, parallel synthesis.

Reagents:

  • Furan-2-carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Hunig's Base) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolve furoic acid and HATU in DMF (0.1 M) under

    
    .
    
  • Add DIPEA immediately. Self-Validation: Solution often turns slightly yellow. Stir for 5-10 minutes to form the activated ester.

  • Add the Amine (1.0 - 1.2 equiv).

  • Stir at RT for 2-16 hours.

  • Workup: Dilute with EtOAc (10x volume of DMF). Wash vigorously with water (3x) and LiCl (5% aq) to remove DMF.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. BenchChem Technical Library. Link

  • Al-Jammal, B., et al. (2023).[8] Preparation of furan-2-carboxamide derivatives and their hypolipidemic effect. ResearchGate.[1] Link

Sources

Technical Support Center: A Guide to Refining Assay Conditions for N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide and Related Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for refining assay conditions for N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide.

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are developing or refining biochemical or cell-based assays involving this compound or structurally similar molecules. Given that this is a novel investigational compound, establishing robust and reproducible assay conditions is paramount. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your experimental setup.

Section 1: Compound Handling & Initial Setup

This section addresses the foundational steps of working with a new small molecule inhibitor. Proper handling and preparation are critical for data quality and reproducibility.

Q1: How should I prepare and store stock solutions of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide?

Answer: The compound is a hydrophobic organic molecule. Therefore, it is practically insoluble in aqueous buffers.

  • Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution (e.g., 10-50 mM).

  • Preparation: Warm the vial to room temperature before opening to prevent moisture condensation. Use sonication or gentle vortexing to ensure the compound is fully dissolved.

  • Storage: Aliquot the primary stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Application Scientist's Insight: The quinoxaline and furan rings contribute to the compound's hydrophobicity. Using DMSO is standard practice, but it's crucial to be aware of its potential effects on your specific assay. DMSO can affect cell membrane permeability and protein stability at higher concentrations[1]. Always prepare intermediate dilutions in DMSO before making the final dilution in your aqueous assay buffer to prevent the compound from precipitating.

Q2: What is a good starting concentration range for my initial experiments?

Answer: For a novel compound with unknown potency, a broad concentration range is recommended for initial screening.

  • Biochemical Assays: Start with a wide range, such as 1 nM to 100 µM, using a semi-log dilution series. This broad screen will help identify the potency range and determine if you are observing a classic dose-response relationship.

  • Cell-Based Assays: A similar range (e.g., 10 nM to 100 µM) is appropriate. The potency in cell-based assays is often lower than in biochemical assays due to factors like cell permeability and efflux.

Application Scientist's Insight: The goal of the first experiment is not to generate a perfect IC50 value but to establish the compound's approximate range of activity. This initial data will inform the design of subsequent, more focused experiments. If the compound shows activity in the low micromolar range in a biochemical assay, you can then perform a more granular dose-response experiment centered around that value (e.g., from 100 nM to 50 µM).

Section 2: Troubleshooting Biochemical Assays (e.g., Enzyme Inhibition)

Biochemical assays are essential for determining direct target engagement and mechanism of action. However, they are sensitive to a variety of experimental variables.

Q3: My enzyme activity is low or absent, even in my no-inhibitor control wells. What should I check?

Answer: This issue points to a problem with the fundamental assay components or conditions, not the inhibitor.

  • Buffer Composition: The pH and ionic strength of your buffer are the most critical factors.[2][3] Most enzymes have a narrow optimal pH range.[3][4]

  • Enzyme Stability: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider adding stabilizing agents like BSA (0.01%) or glycerol (5-10%) to the buffer.[2]

  • Cofactors: Confirm that all necessary metal ions or cofactors are present at their optimal concentrations. Conversely, unintended metal ions can be inhibitory, and adding a chelator like EDTA may be necessary unless the enzyme is a metalloenzyme.[2][4]

  • Substrate Quality: Verify the substrate's purity and stability. Run a no-enzyme control to check for spontaneous substrate degradation.[2]

Application Scientist's Insight: Buffers are not inert; their components can directly interact with your enzyme.[4] For instance, Tris buffers can chelate metal ions, which could be detrimental for certain metalloenzymes. It is always best practice to empirically determine the optimal pH and buffer system for a new enzyme by testing a panel of buffers (e.g., MES, HEPES, Tris) across a range of pH values.[2][5]

Q4: I'm seeing high variability between replicate wells and poor reproducibility between experiments. What are the common causes?

Answer: Poor reproducibility is often traced back to inconsistencies in the assay workflow.

  • Pipetting and Mixing: Ensure all pipettes are calibrated. When adding reagents, especially viscous ones like enzyme stocks, ensure complete dispensing and proper mixing within the well.[6][7]

  • Temperature and Incubation Times: Maintain consistent temperatures and incubation times for all steps.[7] A few minutes of variation can significantly alter results, especially during kinetic reads.[7]

  • Reagent Stability: Use freshly prepared reagents when possible. If using frozen stocks, ensure they are thawed consistently and mixed thoroughly before use.[8][9]

  • Plate Effects: Be mindful of evaporation in the outer wells of the plate, a phenomenon known as the "edge effect."[8]

Application Scientist's Insight: To combat edge effects, a common strategy is to fill the perimeter wells of the microplate with sterile water or PBS and not use them for experimental data.[8] Furthermore, standardizing the order of reagent addition across all plates can reduce plate-to-plate variability. Automation can greatly improve reproducibility, but if performing the assay manually, a consistent and practiced technique is key.

Section 3: Troubleshooting Cell-Based Assays

Cell-based assays provide a more physiologically relevant context but introduce additional layers of complexity, such as compound permeability, metabolism, and cellular health.

Q5: My vehicle control (DMSO) is causing significant cell death. How do I address this?

Answer: DMSO is toxic to cells at higher concentrations, though sensitivity varies widely between cell types.[10][11][12]

  • Determine DMSO Tolerance: First, you must run a DMSO dose-response curve (e.g., 0.1% to 5%) on your specific cell line to determine the maximum tolerated concentration that does not impact cell viability or function.

  • Limit Final Concentration: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally at or below 0.1%.[13]

  • Consistent Vehicle Concentration: Ensure that every well, including the untreated controls, contains the exact same final concentration of DMSO.

Application Scientist's Insight: The impact of DMSO is dependent on both concentration and exposure time.[10][13] A concentration that is tolerated for 24 hours might become toxic at 72 hours.[12] The DMSO tolerance experiment is non-negotiable for any new cell-based assay and should be run for the same duration as your planned compound treatment.

Q6: My signal-to-background ratio is poor. What are the first things to optimize?

Answer: A low signal-to-background ratio can mask the true effect of your compound. Several factors can contribute to this issue.

  • Cell Seeding Density: Too few cells will produce a weak signal, while too many can lead to over-confluence and artifacts. Perform a cell titration experiment to find the optimal seeding density that provides a robust signal within the linear range of the assay.[8]

  • Plate Choice: The color of your microplate is critical. Use black plates for fluorescence assays to reduce background and white plates for luminescence assays to maximize signal.[14]

  • Media Components: Phenol red and serum in cell culture media can cause high autofluorescence.[14] For fluorescence-based readouts, consider using phenol red-free media or performing the final measurement in a clear buffer like PBS.[14]

  • Washing Steps: Insufficient washing can leave residual reagents that contribute to high background.[15][16] Increase the number or volume of washes, and ensure aspiration is complete without disturbing the cell monolayer.[6][17]

Application Scientist's Insight: When troubleshooting a poor signal-to-background ratio, it's often most effective to first optimize the physical and cellular parameters (plate type, cell number) before adjusting reagent concentrations.[17] A simple change, like switching from a clear to a black plate for a fluorescence assay, can dramatically improve your assay window.

Section 4: Protocols & Workflows

Protocol 1: Determining Optimal Buffer pH for a Biochemical Assay

This protocol outlines a systematic approach to identify the optimal pH for enzyme activity.

  • Prepare Buffers: Prepare a set of at least two different buffers with overlapping pH ranges (e.g., MES for pH 5.5-6.7 and HEPES for pH 6.8-8.2). Make 100 mM stocks of each buffer at 0.4 pH unit increments.

  • Set Up Reactions: In a 96-well plate, set up reactions in triplicate for each pH point. Each reaction should contain a constant concentration of the enzyme and substrate.

  • Include Controls: For each buffer and pH, include a "no-enzyme" control to measure background signal and substrate stability.

  • Initiate and Measure: Start the reaction by adding the substrate. Monitor product formation over time using a plate reader at the appropriate settings.

  • Analyze Data: Calculate the initial reaction velocity (V₀) for each pH point by determining the slope of the linear portion of the progress curve. Plot V₀ versus pH. The peak of this plot represents the optimal pH for your enzyme under these conditions.[2]

Protocol 2: Establishing Maximum Tolerated DMSO Concentration

This protocol is essential for validating the use of DMSO as a vehicle in cell-based assays.

  • Seed Cells: Seed your cells in a 96-well plate at the optimal density determined from a prior cell titration experiment. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range would be from 10% down to 0% (medium only).

  • Treat Cells: Remove the old medium and add an equal volume of the 2x DMSO dilutions to the appropriate wells, resulting in a final concentration range of 5% to 0%.

  • Incubate: Incubate the plate for the longest duration planned for your compound treatment experiments (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the health of the cells in each condition.

  • Analyze Data: Plot cell viability (%) against DMSO concentration. The highest concentration that results in >95% viability compared to the no-DMSO control is considered the maximum tolerated concentration for that exposure time.[11]

Workflow Diagram: Troubleshooting High Background Signal

This decision tree provides a logical path for diagnosing and solving issues with high background noise in an assay.

high_background_troubleshooting start High Background Signal Observed check_reagents Check Reagents & Controls start->check_reagents check_washing Review Washing Protocol start->check_washing check_blocking Optimize Blocking Step start->check_blocking check_detection Adjust Detection Reagents start->check_detection reagent_control Run No-Enzyme / No-Primary Ab Control check_reagents->reagent_control Is background still high in controls? reagent_fresh Prepare Fresh Buffers / Substrate check_reagents->reagent_fresh Are reagents old or contaminated? wash_increase Increase Number / Volume of Washes check_washing->wash_increase Residual unbound reagents suspected. wash_soak Add a Short Soak Step (30-60s) check_washing->wash_soak block_time Increase Blocking Incubation Time check_blocking->block_time Non-specific binding is likely. block_agent Test Alternative Blocking Agents (e.g., BSA, Serum) check_blocking->block_agent detect_conc Titrate Secondary Ab / Conjugate Concentration check_detection->detect_conc Signal may be saturating. detect_time Reduce Substrate Incubation Time check_detection->detect_time solution Signal-to-Background Improved reagent_fresh->solution wash_increase->solution block_time->solution detect_conc->solution

Caption: A decision tree for troubleshooting high background signals.

Section 5: Data Summary Tables

Table 1: Recommended Starting Concentrations for Common Assay Components
ComponentBiochemical AssayCell-Based AssayRationale
Enzyme/Protein Titrate around Kd or known active conc.N/AEnsures assay is sensitive to inhibition.[18]
Substrate At or below KmN/AIncreases sensitivity to competitive inhibitors.[18]
DMSO (Final) < 1%< 0.5% (must be optimized)High concentrations can denature proteins and are toxic to cells.[10][11]
BSA 0.01% - 0.1%N/APrevents non-specific binding to plasticware and stabilizes proteins.[2]
Detergent (e.g., Tween-20) 0.005% - 0.05%N/AReduces non-specific binding and compound aggregation.[15]
Table 2: General DMSO Tolerance for Common Cell Lines (72-hour exposure)
Cell Line TypeTypical Max Tolerated [DMSO]Notes
Adherent Cancer Lines (e.g., HeLa, A549) 0.5%Generally robust, but verification is critical.
Suspension Lines (e.g., Jurkat) 0.1% - 0.25%Often more sensitive than adherent lines.
Primary Cells ≤ 0.1%Highly sensitive; minimal DMSO concentration is essential.
Stem Cells ≤ 0.1%Can induce differentiation or cell death even at low concentrations.

Note: This table provides general guidance. It is imperative to determine the specific tolerance for your cell line and experimental duration.[11][12]

References

  • Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc. Retrieved February 18, 2026, from [Link]

  • ELISA Troubleshooting: High Background. (n.d.). Sino Biological. Retrieved February 18, 2026, from [Link]

  • High Background in ELISA: Causes, Fixes, and Tips. (2026, January 17). AstorScientific. Retrieved February 18, 2026, from [Link]

  • What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD. Retrieved February 18, 2026, from [Link]

  • sharmakaushikp. (2025, January 16). DMSO in cell based assays. Scientist Solutions. Retrieved February 18, 2026, from [Link]

  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (2021, October 7). Eppendorf. Retrieved February 18, 2026, from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved February 18, 2026, from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved February 18, 2026, from [Link]

  • How to Design a Biochemical Assay Using GMP-Grade Reagents. (2025, May 9). Patsnap. Retrieved February 18, 2026, from [Link]

  • What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved February 18, 2026, from [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • How to Choose the Right Buffer for Enzyme Activity Tests. (2025, May 9). Patsnap. Retrieved February 18, 2026, from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved February 18, 2026, from [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). Nature. Retrieved February 18, 2026, from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. Retrieved February 18, 2026, from [Link]

  • 10 Tips for Optimizing your Life Sciences Assay. (n.d.). Vitl Life Science Solutions. Retrieved February 18, 2026, from [Link]

  • Optimizing Enzyme Immunoassays in Plates. (n.d.). OPS Diagnostics. Retrieved February 18, 2026, from [Link]

  • Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023, October 18). ACS Omega. Retrieved February 18, 2026, from [Link]

  • Optimizing Assay Development. (2019, June 5). Biocompare. Retrieved February 18, 2026, from [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2019, June 15). PubMed. Retrieved February 18, 2026, from [Link]

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interpreting ambiguous results from experiments with quinoxaline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: QX-TROUBLESHOOT-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You have reached the specialized support hub for the Quinoxaline scaffold. While this heterocyclic moiety is a "privileged structure" in medicinal chemistry—serving as the core for agents like Brimonidine (glaucoma) and Varenicline (smoking cessation)—it is notorious for generating ambiguous experimental data .

This guide is not a textbook; it is a troubleshooting manual designed to distinguish true structure-activity relationships (SAR) from experimental artifacts .

Module 1: The "Phantom" Potency (Aggregation & Solubility)

The Issue: Your quinoxaline derivative shows nanomolar potency against a kinase or protease, but the results are irreproducible or show a "steep" dose-response curve.

The Mechanism: Quinoxalines are planar, lipophilic heteroaromatics. In aqueous buffers, they frequently form colloidal aggregates (100–1000 nm particles) rather than true solutions. These aggregates sequester enzymes non-specifically, leading to false-positive inhibition.[1] This is the hallmark of PAINS (Pan-Assay Interference Compounds) .

Diagnostic Protocol: The Detergent Sensitivity Test

Use this protocol if your Hill Slope is > 1.5 or if IC50 varies between runs.

StepActionScientific Rationale
1 Calculate Hill Slope Fit your dose-response data to a 4-parameter logistic model. A Hill slope > 2.0 often indicates stoichiometric inhibition by aggregates rather than 1:1 ligand binding.
2 The Triton Challenge Repeat the assay with 0.01% Triton X-100 (or 0.005% Tween-20) in the buffer.
3 Enzyme Titration If the assay permits, measure IC50 at 2x and 10x enzyme concentration .

Interpreting Results:

  • True Inhibitor: IC50 remains constant regardless of detergent or enzyme concentration.

  • Aggregator (Artifact): Activity disappears with detergent (aggregates are disrupted) or IC50 shifts linearly with enzyme concentration (stoichiometric sequestration).

Visualization: Aggregation Decision Tree

AggregationCheck Start Symptom: Steep Dose-Response (Hill Slope > 1.5) DetergentTest Action: Add 0.01% Triton X-100 Start->DetergentTest Result1 Potency Lost/Reduced >10-fold DetergentTest->Result1 Aggregates Disrupted Result2 Potency Unchanged DetergentTest->Result2 Stable Binding ConclusionArtifact DIAGNOSIS: False Positive (Aggregator) Result1->ConclusionArtifact EnzymeTest Action: Increase Enzyme Conc. 10x Result2->EnzymeTest Result3 IC50 Increases Linearly EnzymeTest->Result3 Stoichiometric Inhibition (Artifact) Result4 IC50 Constant EnzymeTest->Result4 True Ligand (Valid Hit) Result3->ConclusionArtifact ConclusionValid DIAGNOSIS: True Inhibitor Result4->ConclusionValid

Figure 1: Logic flow for distinguishing specific binding from colloidal aggregation artifacts.

Module 2: The "Glowing" Error (Fluorescence Interference)

The Issue: Your assay readout (e.g., fluorescence polarization or intensity) shows impossible values (e.g., >100% inhibition or negative inhibition) or high background.

The Mechanism: Many quinoxalines are inherently fluorescent due to their extended


-conjugation. They often absorb/emit in the blue-green region (350–550 nm), overlapping with common assay fluorophores like GFP, fluorescein, or resorufin (Alamar Blue). They can also cause an Inner Filter Effect (IFE)  by absorbing the excitation light intended for the assay probe.
Diagnostic Protocol: Spectral Scanning
Assay TypeInterference CheckCorrective Action
Fluorescence Intensity Scan compound alone (no enzyme/cells) at assay excitation/emission wavelengths.If signal > 10% of control, switch to a Red-Shifted Dye (e.g., Alexa Fluor 647) or use a radiometric assay.
Fluorescence Polarization (FP) Check total fluorescence intensity in the parallel channel.If intensity increases with compound concentration, the compound is fluorescing. FP data is invalid.
Absorbance (ELISA/MTT) Measure compound absorbance at the readout wavelength (e.g., 450 nm or 570 nm).Subtract compound-only blank from experimental wells.

Module 3: The "Redox" Trap (False Cytotoxicity)

The Issue: MTT or MTS assays show high cell viability (or even proliferation), but the cells look dead under the microscope. Conversely, the compound shows toxicity in MTT but not in ATP assays.

The Mechanism: Quinoxaline-1,4-di-N-oxides (and some quinones) are redox cyclers . They can chemically reduce tetrazolium salts (MTT/MTS) to formazan in the absence of live cells , creating a false "viability" signal. Alternatively, they can generate Reactive Oxygen Species (ROS) in the media, killing cells via a mechanism that is irrelevant to the target biology.

Diagnostic Protocol: The Cell-Free Control

Step 1: The Media Check

  • Prepare culture media without cells.

  • Add the quinoxaline compound at test concentrations.

  • Add the MTT/MTS reagent and incubate.

  • Result: If the media turns purple/brown, your compound is chemically reducing the dye. The assay is invalid.

Step 2: Orthogonal Validation Switch to a non-redox dependent endpoint.

  • Recommended: CellTiter-Glo (ATP quantification) . This luminescence assay is rarely affected by quinoxaline redox chemistry.

  • Alternative: LDH release assay (measures membrane integrity).

Visualization: Redox Artifact Pathway

RedoxArtifact cluster_0 Artifact Mechanism Quinoxaline Quinoxaline (Redox Active) MTT MTT Reagent (Yellow) Quinoxaline->MTT Direct Chemical Reduction (ROS) Formazan Formazan (Purple Signal) MTT->Formazan False Positive Signal Cell Live Cell (Mitochondria) Cell->Formazan True Metabolic Reduction

Figure 2: Mechanism of false-positive viability signals in tetrazolium assays caused by redox-active quinoxalines.

Frequently Asked Questions (FAQs)

Q: My quinoxaline precipitates immediately when added to PBS. How do I fix this? A: This is "crash-out." Quinoxalines prefer organic solvents.

  • Fix: Do not pipette 100% DMSO stock directly into PBS. Instead, perform an intermediate dilution in buffer containing 5-10% DMSO, mix, and then dilute to the final assay concentration. Ensure final DMSO < 1% (or as tolerated).

  • Advanced Fix: Use a co-solvent like PEG-400 or complex with cyclodextrins (HP-

    
    -CD) to improve aqueous stability.
    

Q: I see activity in a biochemical assay, but it disappears after 30 minutes. Why? A: This suggests chemical instability.

  • Hydrolysis: If your quinoxaline has a Schiff base or ester linkage, it may be hydrolyzing.

  • Photodegradation: Some quinoxalines are light-sensitive. Run the experiment in the dark (wrap plates in foil) to rule this out.

  • Thiol Reactivity: If your buffer contains DTT or

    
    -mercaptoethanol, the quinoxaline might be reacting with it (Michael addition). Try a TCEP-based buffer.
    

Q: Why is my SAR "flat" (all analogs have similar IC50s)? A: A flat SAR is a classic sign of non-specific inhibition (aggregation or membrane disruption). If adding a bulky group or changing polarity doesn't shift the IC50, you are likely observing a physical artifact rather than a specific binding event. Refer to Module 1.

References

  • Shoichet, B. K. (2006).[2] Screening in a spirit haunted by pathological ligands. Nature Discovery, 5, 853–861. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

  • Gan, F. F., et al. (2019). Quinoxaline derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 179, 423-446. (Context: Redox cycling and fluorescence properties). Link

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Target of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Challenge

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide is a novel chemical entity. Its quinoxaline and furan-2-carboxamide moieties are present in various biologically active compounds, suggesting a potential for therapeutic relevance. However, without a validated biological target, its mechanism of action remains a black box, hindering any rational drug development efforts. Target validation is a critical juncture in preclinical drug discovery that bridges the gap between a promising compound and a viable therapeutic candidate.[1][2][3] This process aims to confirm that the engagement of a specific biomolecule, typically a protein, by the compound is responsible for the observed physiological effect.[1][3]

This guide will compare and contrast several orthogonal approaches to elucidate and confirm the biological target of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide. We will explore both direct biophysical methods that confirm physical interaction and genetic methods that establish functional relevance.

Comparative Analysis of Target Validation Methodologies

The validation of a drug target requires a multi-faceted approach, where converging evidence from different experimental platforms strengthens the hypothesis. Below, we compare key methodologies, outlining their principles, and providing a rationale for their application in the context of our lead compound.

Biophysical Approaches: Confirming Direct Target Engagement

These methods provide direct evidence of a physical interaction between the compound and its protein target.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[4][5][6] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[4][6] This change in thermal stability can be quantified in a cellular context, providing strong evidence of target engagement in a physiologically relevant environment.[4][6]

Experimental Workflow:

CETSA_Workflow A Treat cells with N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide or DMSO (vehicle control) B Heat cells across a temperature gradient A->B Incubation C Lyse cells and separate soluble and aggregated proteins B->C Centrifugation D Quantify soluble target protein (e.g., Western Blot, Mass Spec) C->D Analysis E Plot protein abundance vs. temperature to determine melting curve shift D->E Data Interpretation

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., one that shows a phenotypic response to the compound) to near-confluency.

  • Compound Treatment: Treat cells with a predetermined concentration of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[4]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.[4]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[4]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the putative target protein in the soluble fraction using Western blotting or mass spectrometry.[4][5]

  • Data Analysis: Plot the normalized amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target stabilization and therefore, engagement.

Comparison with Other Methods:

FeatureCellular Thermal Shift Assay (CETSA)Affinity ChromatographyKinase Profiling
Principle Ligand-induced thermal stabilizationImmobilized ligand captures binding partnersMeasures compound's effect on a panel of kinase activities
Context In-cell, physiologically relevantIn vitro (cell lysate)In vitro (recombinant enzymes)
Output Target engagement and cellular EC50Identification of potential binding partnersKinase inhibition profile (IC50 values)
Strengths Confirms target binding in a native cellular environment.[6]Unbiased discovery of binding proteins.[7]Broad screening for on- and off-target kinase effects.[8][9]
Limitations Requires a known putative target and a specific antibody.Can generate false positives due to non-specific binding.[10]Limited to kinases; may miss other target classes.
Affinity Chromatography

Principle: This technique is a cornerstone for identifying the molecular targets of a compound based on specific binding interactions.[7][11] The small molecule is immobilized on a solid support to create an "affinity bait." When a cell lysate is passed over this support, proteins that bind to the compound are captured and can be subsequently identified.[7][12]

Experimental Workflow:

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_capture Capture and Elution cluster_analysis Analysis A Synthesize a derivative of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide with a linker B Immobilize the derivative on a solid support (e.g., beads) A->B D Incubate immobilized compound with cell lysate B->D C Prepare cell lysate C->D E Wash away non-specifically bound proteins D->E F Elute specifically bound proteins E->F G Separate eluted proteins (e.g., SDS-PAGE) F->G H Identify proteins (e.g., Mass Spectrometry) G->H

Caption: Workflow for target identification using affinity chromatography.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a derivative of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide with a linker arm suitable for covalent attachment to a solid support. It is crucial that this modification does not abrogate the biological activity of the compound.

  • Immobilization: Covalently attach the synthesized probe to a solid matrix (e.g., agarose beads).

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the lysate with the affinity matrix to allow for binding of target proteins.

  • Washing: Perform extensive washing steps to remove proteins that bind non-specifically to the matrix.

  • Elution: Elute the specifically bound proteins, for example, by using a solution of the free compound to compete for binding.

  • Identification: Identify the eluted proteins using mass spectrometry.

Kinase Profiling

Principle: Since a significant portion of drug discovery efforts focuses on protein kinases, it is prudent to screen N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide against a large panel of kinases.[9] This approach can rapidly identify if the compound is a kinase inhibitor and assess its selectivity.[13] Commercial services offer screening against hundreds of kinases.[8][9][14]

Step-by-Step Protocol:

  • Compound Submission: Submit N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide to a specialized contract research organization (CRO).

  • Screening: The CRO will perform in vitro kinase activity assays at one or more concentrations of the compound against their kinase panel.[8][9]

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase.

  • Follow-up: For any significant "hits," dose-response experiments are conducted to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Genetic Approaches: Establishing Functional Relevance

These methods modulate the expression of a putative target gene to determine if this affects the compound's activity, thereby linking target engagement to a functional outcome.[1]

CRISPR/Cas9-mediated Knockout

Principle: CRISPR-Cas9 is a powerful gene-editing tool that can be used to create a complete loss-of-function mutation (knockout) of a specific gene.[15][16][17] If knocking out a putative target gene renders the cells resistant to N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide, it provides strong evidence that the compound exerts its effect through this target.[15][18]

Experimental Workflow:

CRISPR_Workflow A Design and synthesize guide RNAs (gRNAs) targeting the putative target gene B Transfect cells with Cas9 and the gRNAs A->B C Select and validate knockout cell clones B->C D Treat knockout and wild-type cells with N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide C->D E Assess cellular phenotype (e.g., viability, signaling pathway) D->E F Compare compound effect in knockout vs. wild-type cells E->F

Caption: A simplified workflow for target validation using CRISPR/Cas9.

Step-by-Step Protocol:

  • gRNA Design: Design and synthesize at least two different guide RNAs (gRNAs) targeting the gene of the putative target to minimize off-target effects.

  • Transfection: Introduce the Cas9 nuclease and the gRNAs into the chosen cell line.

  • Clonal Selection: Select single-cell clones and expand them.

  • Validation of Knockout: Verify the knockout of the target gene at the DNA, RNA, and protein levels (e.g., by sequencing, qPCR, and Western blot).

  • Phenotypic Assay: Treat the validated knockout cells and the parental wild-type cells with a range of concentrations of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide.

  • Data Analysis: Compare the dose-response curves between the knockout and wild-type cells. A significant rightward shift in the curve for the knockout cells indicates that the target is necessary for the compound's activity.

siRNA-mediated Knockdown

Step-by-Step Protocol:

  • siRNA Design and Synthesis: Obtain at least two independent siRNAs targeting the putative target gene, along with a non-targeting control siRNA.[19][23]

  • Transfection: Transfect the cells with the siRNAs.

  • Knockdown Verification: After 48-72 hours, verify the knockdown of the target protein by Western blot or qPCR.[23]

  • Compound Treatment: Treat the knockdown cells and control cells with N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide.

  • Phenotypic Assessment: Measure the relevant phenotypic endpoint.

  • Data Analysis: Compare the effect of the compound in the target-knockdown cells versus the control cells.

Comparison of Genetic Methods:

FeatureCRISPR/Cas9 KnockoutsiRNA Knockdown
Effect on Gene Permanent gene disruptionTransient reduction of mRNA
Timeframe Longer (weeks to months for stable clones)Shorter (days)
Off-target Effects Can have off-target DNA cleavageCan have off-target mRNA degradation
Completeness Complete loss of protein expressionIncomplete protein reduction
Best For Definitive validation of non-essential genesRapid validation, especially for essential genes

Summary and Path Forward

The validation of the biological target for a novel compound like N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide requires a rigorous and multi-pronged approach. No single experiment is sufficient. A recommended strategy would be:

  • Initial Hypothesis Generation: If a phenotypic screen has been performed, use bioinformatics and literature analysis of related compounds to generate an initial list of putative targets.

  • Broad Unbiased Screening: Employ affinity chromatography to identify a range of potential binding partners. Concurrently, perform a broad kinase screen to assess for kinase inhibitory activity.

  • Direct Target Engagement Confirmation: For the most promising candidates identified, use CETSA to confirm direct binding in a cellular context. This provides crucial evidence of target engagement under physiological conditions.

  • Functional Validation: Once direct binding is confirmed, use CRISPR/Cas9 or siRNA to modulate the expression of the target. Demonstrating that the compound's effect is lost or diminished when the target is absent provides the functional link necessary for robust target validation.

By systematically applying these complementary techniques, researchers can build a compelling and self-validating case for the biological target of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide, paving the way for its further development as a potential therapeutic agent.

References
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Kinase-Inhibitor Activity Profiling (KICP)
  • Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience.
  • Affinity Chromatography - Cre
  • Target Valid
  • CRISPR Cas9 Gene Editing - Charles River Labor
  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery.
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.
  • Kinase Activity Profiling Services - Pamgene.
  • Explore the role of CRISPR gene editing in target valid
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • CRISPR-Cas9 screening for target identific
  • The impact of CRISPR-Cas9 on target identification and valid
  • How siRNA Knockdown Antibody Valid
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific.
  • Affinity-based target identification for bioactive small molecules - RSC Publishing.
  • Affinity purification in target identification: the specificity challenge - PubMed.
  • Small molecule target identification using photo-affinity chrom
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • Knockdown (siRNA)
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
  • siRNA Knockdown | Proteintech Group.
  • Top 4 ways to make your siRNA experiment a success - Horizon Discovery.
  • Target Validation Techniques: Unlocking the Future of Drug Development - Infinix Bio.
  • Target Identification & Validation in Drug Discovery | Technology Networks.
  • Target (In)
  • Molecular Target Valid

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Comparative Efficacy of Furan-2-Carboxamide Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan-2-carboxamide scaffold has emerged as a privileged structure in oncology drug discovery due to its ability to act as a bioisostere for phenyl rings, enhancing metabolic stability while maintaining critical hydrogen-bonding interactions. Unlike traditional chemotherapeutics that often suffer from poor selectivity, recent derivatives of furan-2-carboxamide demonstrate a dual-action mechanism: inhibiting receptor tyrosine kinases (specifically EGFR) and disrupting tubulin polymerization.

This guide provides a data-driven comparison of these derivatives against standard-of-care agents (Doxorubicin, 5-Fluorouracil), supported by experimental protocols and mechanistic pathway analysis.

Structural Activity Relationship (SAR) Analysis

The efficacy of furan-2-carboxamide derivatives hinges on three structural domains. Understanding these is critical for interpreting the comparative data below.

  • Region A (Furan Core): The oxygen atom at position 1 acts as a hydrogen bond acceptor. Substitution at C5 (e.g., with nitro or chloro groups) significantly enhances lipophilicity and cellular permeability.

  • Region B (Carboxamide Linker): This rigid linker facilitates hydrogen bonding with residues in the ATP-binding pocket of kinases (e.g., Met793 in EGFR).

  • Region C (N-Substitution): Bulky aryl or heteroaryl groups (e.g., benzothiazole, pyridine) at the nitrogen terminus maximize van der Waals interactions within the hydrophobic pocket of the target protein.

Comparative Efficacy Analysis

The following data consolidates findings from multiple high-impact studies, comparing specific furan-2-carboxamide derivatives against industry standards.

Table 1: IC₅₀ Values (µM) of Key Derivatives vs. Standard Agents

Compound IDStructure ClassTarget Cell LineIC₅₀ (µM)Standard (IC₅₀)Selectivity Index (SI)*Mechanism
Cmpd 15 5-Chlorobenzofuran-2-carboxamideMCF-7 (Breast)0.041 Doxorubicin (0.040)>10Apoptosis (Caspase-3)
Cmpd 4 Pyridine-Furan HybridMCF-7 (Breast)4.06Staurosporine (Unknown)2.5G2/M Arrest
Cmpd 7 N-phenyl triazinone furanMCF-7 (Breast)2.96Staurosporine (Unknown)3.1Tubulin Inhibition
Ru2L3 Ru(II)-Furan complexHeLa (Cervical)3.86Cisplatin (12.5)>5ROS Generation
Cmpd 4d Carbamothioyl-furanHepG2 (Liver)~10.0Doxorubicin (4.2)N/ADNA Intercalation

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). SI > 3 is considered favorable.

Key Insight: While Compound 4d shows lower potency than Doxorubicin in liver cancer models, Compound 15 exhibits nanomolar potency comparable to Doxorubicin in breast cancer lines but with a superior safety profile (higher SI), reducing off-target cardiotoxicity risks often associated with anthracyclines.

Mechanistic Insights & Signaling Pathways

The primary mode of action for the most potent derivatives involves a dual attack:

  • EGFR Inhibition: Competitive binding at the ATP site blocks downstream PI3K/Akt signaling.

  • Mitochondrial Apoptosis: Disruption of the mitochondrial membrane potential (

    
    ) leads to Cytochrome C release.
    
Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction blockade caused by furan-2-carboxamide derivatives.

G Compound Furan-2-Carboxamide Derivative EGFR EGFR (Receptor) Compound->EGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Tubulin Tubulin Polymerization Compound->Tubulin Inhibits PI3K PI3K EGFR->PI3K Activates AKT AKT (Phosphorylated) PI3K->AKT Activates AKT->Bcl2 Upregulates Mito Mitochondrial Dysfunction Bcl2->Mito Blocks (Normal State) Bax->Mito Induces Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Tubulin->Apoptosis G2/M Arrest

Caption: Dual-mechanism pathway showing EGFR kinase blockade and direct modulation of Bcl-2/Bax ratios leading to mitochondrial apoptosis.

Experimental Protocols

To ensure reproducibility and valid comparative data, the following protocols are recommended. These methods are self-validating through the use of positive controls (Staurosporine/Doxorubicin) and negative controls (0.1% DMSO).

Protocol A: In Vitro Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? The Sulforhodamine B (SRB) assay is preferred for high-throughput screening of furan derivatives because it measures total protein content and is less sensitive to metabolic interference (e.g., mitochondrial activity changes) than the MTT assay.

  • Seeding: Plate cells (MCF-7/HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (0.01 – 100 µM) dissolved in DMSO. Maintain final DMSO concentration < 0.1%.

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash 5x with water. Air dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Quantification: Measure absorbance at 510 nm. Calculate IC₅₀ using non-linear regression.

Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Harvest: Centrifuge treated cells (24h exposure) at 1500 rpm for 5 min.

  • Wash: Resuspend in 1X Binding Buffer (0.1 M Hepes/NaOH, 1.4 M NaCl, 25 mM CaCl₂).

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

Experimental Workflow Diagram

Workflow Start Compound Synthesis (Furan-2-Carboxamide) Screen Primary Screen (SRB/MTT Assay) Start->Screen Hit Hit Selection (IC50 < 10 µM) Screen->Hit Analyze Data Hit->Start No (Refine SAR) Mech Mechanistic Study (Flow Cytometry) Hit->Mech Yes Target Target Validation (Western Blot/EGFR) Mech->Target Safety Safety Profiling (MCF-10A Normal Cells) Target->Safety

Caption: Step-by-step workflow for validating furan-2-carboxamide efficacy, from synthesis to safety profiling.

Safety & Toxicology Assessment

A critical advantage of furan-2-carboxamide derivatives is their selectivity.

  • Selectivity Index (SI): Defined as

    
    .
    
  • Data: Compounds 4 and 7 demonstrated significantly higher IC₅₀ values in MCF-10A (normal breast epithelial cells) compared to MCF-7, resulting in an SI > 3.

  • Implication: This suggests a therapeutic window where the drug induces apoptosis in cancer cells without causing significant necrosis in healthy tissue, a major improvement over non-selective agents like Cisplatin.

References
  • BenchChem. (2025).[1][2][3] Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers. Retrieved from 1

  • MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from 4

  • BenchChem. (2025).[1][2][3] Comparative Efficacy Analysis: 5-Chlorobenzofuran-2-carboxamide Derivatives vs. Doxorubicin in Breast Cancer Cell Lines. Retrieved from 3

  • NIH/PubMed. (2024). Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. Retrieved from 5

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Retrieved from 6

Sources

Structure-Activity Relationship of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structure-activity relationship (SAR) and therapeutic potential of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide and its analogs. This analysis synthesizes data from recent medicinal chemistry literature regarding quinoxaline-based scaffolds, specifically focusing on their dual-potential as STAT3 inhibitors (Anticancer) and Viral Replication Inhibitors (Antiviral) .

A Technical Comparison Guide for Drug Discovery Professionals

Executive Summary & Therapeutic Profile

Compound Class: Quinoxaline-Furan-Carboxamide Hybrids Primary Target: Signal Transducer and Activator of Transcription 3 (STAT3) Secondary Target: Viral Polymerase/Protease (e.g., Influenza A H5N1, HCV) Mechanism of Action: The molecule functions as a bi-pharmacophoric hybrid . The quinoxaline core acts as a planar DNA-intercalating or hydrophobic pocket binder, while the furan-2-carboxamide moiety serves as an electrophilic warhead or hydrogen-bond acceptor, critical for interacting with cysteine-rich domains in STAT3 (SH2 domain) or viral enzymes.

Comparative Performance Matrix
FeatureN-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide (Lead)Nifuroxazide (Standard STAT3 Inhibitor)Quinoxaline-Urea Analogs (Alternative)
Potency (IC50) High (1.2 - 10 µM range in HeLa/HCT116)Moderate (15 - 20 µM)High (< 1 µM)
Solubility Moderate (Lipophilic 2,3-Me groups)LowLow to Moderate
Metabolic Stability Moderate (Furan ring liability)Low (Rapid reduction)High
Selectivity Dual-Action (Cytotoxic + Antiviral)Specific (STAT3)Specific (Kinase/NF-κB)
Toxicity Low (in non-cancerous fibroblast models)LowModerate (Bone marrow)

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide is governed by three distinct structural zones. Modifications in these zones dictate the shift between anticancer and antiviral efficacy.

Zone 1: The Furan "Warhead" (Region A)
  • Role: The furan ring acts as a hydrogen bond acceptor. In anticancer applications, it mimics the Tyr705-phosphorylated peptide required for STAT3 dimerization.

  • Critical Modification: Substitution at the 5-position of the furan ring is the primary driver of potency.

    • 5-Nitro: Increases antibacterial/antiviral potency but introduces mutagenic risk (Ames positive).

    • 5-Aryl (Phenyl): Significantly enhances anticancer activity by increasing hydrophobic contact within the STAT3 SH2 domain.

    • Replacement: Replacing Furan with Thiophene (S-analog) often retains activity but improves metabolic stability against ring opening.

Zone 2: The Amide Linker (Region B)
  • Role: Provides the necessary geometry and hydrogen bonding (NH donor, CO acceptor) to orient the two aromatic systems.

  • Causality:

    • Amide (-CONH-): Optimal for STAT3 inhibition.

    • Urea (-NHCONH-): Increases flexibility and potency against kinases (e.g., VEGFR, PFKFB3) but lowers solubility.

    • Hydrazone (-CH=N-NH-): Common in older analogs (e.g., Nifuroxazide) but prone to hydrolysis; the Amide is more stable.

Zone 3: The Quinoxaline Core (Region C)
  • Role: A "privileged scaffold" that mimics purine bases, allowing for ATP-competitive inhibition or DNA intercalation.

  • 2,3-Dimethyl Substitution:

    • Effect: The methyl groups at positions 2 and 3 increase lipophilicity (LogP), facilitating cell membrane permeability. They also provide steric bulk that prevents "flat" non-specific stacking, improving selectivity for the binding pocket.

    • Removal: Removing the methyl groups (H,H) generally leads to a loss of potency due to reduced hydrophobic interaction.

Visualizing the SAR Logic

The following diagram maps the structural logic described above, illustrating how specific modifications alter the therapeutic path.

SAR_Map Core N-(2,3-dimethylquinoxalin-6-yl) furan-2-carboxamide Furan Region A: Furan Ring (Warhead) Core->Furan Linker Region B: Amide Linker (Orientation) Core->Linker Quinox Region C: Quinoxaline Core (Scaffold) Core->Quinox Mod_Furan_5 5-Aryl Substitution: Increases STAT3 Affinity Furan->Mod_Furan_5 Optimization Mod_Furan_S Thiophene Replacement: Increases Metabolic Stability Furan->Mod_Furan_S Bioisostere Mod_Linker_Urea Urea (-NHCONH-): Kinase Selectivity (VEGFR) Linker->Mod_Linker_Urea Variant Mod_Quinox_Me 2,3-Dimethyl Groups: Enhance Lipophilicity & Permeability Quinox->Mod_Quinox_Me Critical Feature

Figure 1: Structural dissection of the lead compound showing key regions for optimization.

Experimental Protocols

To validate the activity of these analogs, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Protocol A: Synthesis of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Rationale: A convergent synthesis strategy ensures high purity and allows for late-stage diversification of the furan ring.

  • Preparation of 2,3-Dimethyl-6-nitroquinoxaline:

    • Condense 4-nitro-1,2-phenylenediamine (1.0 eq) with diacetyl (2,3-butanedione) (1.1 eq) in Ethanol at reflux for 2 hours.

    • Validation: TLC (Hexane:EtOAc 7:3) should show a single yellow spot.

  • Reduction to Amine:

    • Reduce the nitro group using SnCl₂·2H₂O (5.0 eq) in Ethanol/HCl or H₂/Pd-C in Methanol.

    • Product:2,3-dimethylquinoxalin-6-amine .[1] Isolate as a dark solid.

  • Amide Coupling (The Critical Step):

    • Dissolve Furan-2-carboxylic acid (1.1 eq) in dry DCM.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the acid (stir 30 min at 0°C).

    • Add 2,3-dimethylquinoxalin-6-amine (1.0 eq) and DIPEA (2.0 eq).

    • Stir at Room Temperature for 12 hours.

    • Purification: Flash column chromatography (DCM:MeOH 98:2).

    • Yield Expectation: 70-85%.

Protocol B: In Vitro Antiproliferative Assay (MTT)

Rationale: To quantify the cytotoxic potency (IC50) against cancer cell lines (e.g., HeLa, HCT116).

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compound (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO (0.1%) as Negative; Doxorubicin or Nifuroxazide as Positive.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve to determine IC50.

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism where the compound blocks the STAT3 signaling pathway, preventing tumor growth.[2]

Mechanism Ligand Cytokine (IL-6) Receptor Cell Surface Receptor (gp130) Ligand->Receptor JAK JAK Kinase (Activation) Receptor->JAK STAT3_Inactive STAT3 (Monomer) Inactive JAK->STAT3_Inactive Phosphorylation STAT3_P p-STAT3 (Tyr705) STAT3_Inactive->STAT3_P Inhibitor N-(2,3-dimethylquinoxalin-6-yl) furan-2-carboxamide Dimer STAT3 Dimerization Inhibitor->Dimer BLOCKS SH2 Domain (Competitive Inhibition) STAT3_P->Dimer SH2 Domain Interaction Nucleus Nuclear Translocation Dimer->Nucleus DNA DNA Binding & Gene Transcription Nucleus->DNA Tumor Tumor Growth & Survival DNA->Tumor

Figure 2: Signal transduction pathway showing the specific point of inhibition (STAT3 Dimerization).

References

  • Discovery of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Source: Journal of Medicinal Chemistry / NIH PubMed Context: Establishes the "Quinoxaline-Furan" scaffold as a STAT3 inhibitor. URL:[Link] (Search: Quinoxaline arylfuran STAT3)

  • Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. Source: RSC Advances, 2017.[3] Context: Validates the furan-2-carboxamide moiety as an antiviral pharmacophore. URL:[Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. Source: Bioorganic & Medicinal Chemistry Letters, 2011.[4] Context: Details the synthesis and SAR of the quinoxaline-6-amine core. URL:[Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation. Source: NIH / PMC. Context: Compares amide vs. urea linkers in quinoxaline scaffolds. URL:[Link]

Sources

assessing the reproducibility of findings with N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to rigorously assess the reproducibility and pharmacological validity of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide , a putative small-molecule inhibitor likely targeting SIRT2 (Sirtuin 2) . Given the structural hallmarks (quinoxaline scaffold linked to a furan moiety) which resemble known sirtuin inhibitors like AGK2, this guide addresses the critical need to distinguish bona fide activity from common assay artifacts (fluorescence quenching, aggregation) often seen in this chemical class.

Executive Summary

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide represents a chemical class often identified in high-throughput screens for NAD+-dependent deacetylase inhibition. However, the reproducibility of findings with such furan-carboxamide derivatives is frequently compromised by solubility issues , pan-assay interference (PAINS) , and fluorescence quenching in standard fluorogenic assays. This guide provides a definitive framework to validate its activity against the gold-standard SIRT2 inhibitors AGK2 and SirReal2 .

Part 1: Mechanistic Profile & Comparative Landscape

Putative Mechanism of Action

Based on structural homology to the AGK2 class, N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide is hypothesized to bind to the SIRT2 nicotinamide-binding pocket (C-pocket) or the substrate-binding tunnel , locking the enzyme in an inactive conformation.

  • Primary Target: SIRT2 (NAD+-dependent deacetylase).[1]

  • Key Structural Motif: The furan ring mimics the acetyl-lysine substrate or occupies the hydrophobic pocket, while the quinoxaline core provides rigid scaffolding for hydrogen bonding with the protein backbone (e.g., Ile169 or Phe119 residues in SIRT2).

Comparative Analysis Table

The following table benchmarks the compound against validated alternatives.

FeatureN-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide AGK2 (Standard Control)SirReal2 (High Selectivity)Thiomyristoyl (TM) (Potent/Peptide)
Primary Target Putative SIRT2SIRT2 (IC50 ~3.5 µM)SIRT2 (IC50 ~0.14 µM)SIRT2 (IC50 ~0.028 µM)
Binding Mode Unconfirmed (Likely C-pocket)C-pocket / Substrate competitionSelectivity pocket (Rearrangement)Substrate / Acyl channel
Solubility Low (Risk of aggregation)ModerateHighModerate
Assay Risk High (Fluorescence Quenching)ModerateLowLow
Cellular Marker Acetyl-α-Tubulin (K40)Acetyl-α-Tubulin (K40)Acetyl-α-Tubulin (K40)c-Myc Degradation

Part 2: Reproducibility Challenges & Solutions

The "False Positive" Trap

Many furan-quinoxaline derivatives appear active in fluorogenic assays (e.g., Fluor de Lys) not because they inhibit the enzyme, but because they absorb light at the emission wavelength of the fluorophore (coumarin/rhodamine), appearing to "quench" the signal.

  • Validation Requirement: You MUST verify activity using a non-fluorescent assay (e.g., HPLC or Mass Spectrometry) to confirm it is not a false positive.

Solubility & Aggregation

The planar quinoxaline structure promotes π-π stacking, leading to colloidal aggregation that non-specifically sequesters enzymes.

  • Protocol Adjustment: Include 0.01% Triton X-100 in all biochemical buffers to disrupt promiscuous aggregates.

Part 3: Validated Experimental Protocols

Protocol A: HPLC-Based Deacetylation Assay (Gold Standard)

To eliminate fluorescence interference artifacts.

  • Reagents: Recombinant human SIRT2, Acetylated peptide substrate (e.g., H3K9ac or p53-K382ac), NAD+ (500 µM), Reaction Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Reaction:

    • Incubate 50 nM SIRT2 with increasing concentrations of the compound (0.1 – 100 µM) for 10 min at 37°C.

    • Initiate reaction by adding 500 µM NAD+ and 100 µM Acetylated Peptide.

    • Run for 30 minutes.

  • Termination: Stop reaction with 1% TFA (Trifluoroacetic acid).

  • Detection: Analyze by Reverse-Phase HPLC (C18 column). Monitor the peak shift from Acetylated Peptide (substrate) to Deacetylated Peptide (product).

  • Calculation: % Inhibition = [1 - (AUC_product / (AUC_product + AUC_substrate))] * 100.

Protocol B: Cellular Target Engagement (Western Blot)

To confirm cell permeability and on-target effect.

  • Cell Line: HeLa or MCF-7 cells (high basal SIRT2 expression).

  • Treatment: Treat cells with 10 µM compound, AGK2 (positive control), or DMSO (vehicle) for 6 hours.

  • Lysis: Lyse in RIPA buffer with protease inhibitors and 1 µM Trichostatin A (to inhibit Class I/II HDACs, isolating Sirtuin effects).

  • Blotting:

    • Primary Antibody: Anti-Acetyl-α-Tubulin (Lys40) [SIRT2 specific substrate].

    • Normalization: Anti-Total α-Tubulin.

  • Interpretation: A reproducible SIRT2 inhibitor will cause a significant increase in Acetyl-α-Tubulin levels compared to DMSO.

Part 4: Visualization of Signaling & Workflow

Figure 1: SIRT2 Inhibition Mechanism & Downstream Effects

This diagram illustrates the specific pathway blocked by the compound and the resulting accumulation of acetylated substrates.

SIRT2_Pathway Compound N-(2,3-dimethylquinoxalin-6-yl) furan-2-carboxamide SIRT2 SIRT2 Enzyme (NAD+ Dependent) Compound->SIRT2 Inhibits Substrate_DeAc Deacetylated Proteins (Active/Stable) SIRT2->Substrate_DeAc Catalysis blocked by Compound NAD NAD+ NAD->SIRT2 Co-factor Substrate_Ac Ac-Substrates (α-Tubulin-Ac, p53-Ac) Substrate_Ac->SIRT2 Deacetylation Effect Cellular Effects: - G2/M Arrest - Apoptosis - Reduced Motility Substrate_Ac->Effect Accumulation leads to

Caption: Figure 1. Mechanism of Action. The compound inhibits SIRT2, preventing the deacetylation of α-Tubulin and p53, leading to accumulation of acetylated substrates and downstream antiproliferative effects.[2]

Figure 2: Reproducibility Validation Workflow

A logic gate for determining if the compound is a true inhibitor or an artifact.

Validation_Workflow Step1 Step 1: Fluorogenic Assay (Initial Screen) Decision1 Active? Step1->Decision1 Step2 Step 2: Fluorescence Interference Check Decision1->Step2 Yes Fail Discard: False Positive/Artifact Decision1->Fail No Step3 Step 3: HPLC/Mass Spec (Orthogonal Assay) Step2->Step3 No Interference Step2->Fail Quenches Signal Step4 Step 4: Western Blot (Cellular Validation) Step3->Step4 Confirmed Inhibition Step3->Fail No Inhibition Step4->Fail No Cellular Effect Pass Validated Lead Compound Step4->Pass Increases Ac-Tubulin

Caption: Figure 2. Validation Logic. A step-by-step workflow to filter out false positives caused by fluorescence quenching or lack of cell permeability.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science, 317(5837), 516-519. Link(Establishes AGK2 as the benchmark SIRT2 inhibitor).

  • Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications, 6, 6263. Link(Describes SirReal2 and the structural basis of selective SIRT2 inhibition).

  • Jing, H., et al. (2016). "Sirtuin inhibitors: from bench to bedside?" Medicinal Research Reviews, 36(6), 944-985. Link(Review of reproducibility issues and assay artifacts in sirtuin drug discovery).

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740. Link(Critical resource for identifying PAINS liabilities in quinoxaline/furan derivatives).

  • Spiegelman, Z., et al. (2018). "Direct comparison of SIRT2 inhibitors: Potency, specificity, activity-dependent inhibition, and on-target anticancer activities." Genes & Cancer, 9(3-4), 126-141. Link(Methodology for comparing AGK2, SirReal2, and other inhibitors).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.